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  • Product: 2,5-Diaminopyrimidine-4-carboxylic acid
  • CAS: 1260859-20-8

Core Science & Biosynthesis

Foundational

Elucidating the In Vitro Mechanism of Action of Novel Diaminopyrimidine Compounds: A Technical Guide for Researchers

Introduction The diaminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a range of enzymes, particularly kinases and dihydrofolate reductase (DHFR)....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The diaminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a range of enzymes, particularly kinases and dihydrofolate reductase (DHFR). This guide provides a comprehensive framework for elucidating the in vitro mechanism of action of novel diaminopyrimidine derivatives, using a hypothetical compound, 2,5-Diaminopyrimidine-4-carboxylic acid, as a case study. While public domain data on this specific molecule is scarce, the principles and methodologies outlined herein are derived from extensive research on structurally related compounds and represent a robust strategy for characterization.

This document is intended for researchers, scientists, and drug development professionals. It emphasizes the rationale behind experimental choices, adherence to rigorous scientific standards, and the integration of data to build a cohesive mechanistic narrative.

Part 1: Initial Target Assessment and Hypothesis Generation

Given the prevalence of diaminopyrimidine cores in kinase inhibitors, a primary hypothesis is that 2,5-Diaminopyrimidine-4-carboxylic acid may function as a competitive inhibitor of ATP-binding sites in protein kinases. Structurally similar compounds have been shown to target kinases such as Focal Adhesion Kinase (FAK), Hematopoietic Progenitor Kinase 1 (HPK1), Cyclin-Dependent Kinase 7 (CDK7), and Bruton's Tyrosine Kinase (Btk).[1][2][3][4][5] An alternative hypothesis, based on the classic antifolate activity of diaminopyrimidines like trimethoprim, is the inhibition of dihydrofolate reductase (DHFR).[6][7]

The initial step is to perform a broad kinase panel screening to identify potential targets. This is a cost-effective method to narrow down the focus from hundreds of kinases to a manageable number of high-affinity targets.

Experimental Workflow: Kinase Panel Screening

G cluster_0 Compound Preparation cluster_1 Kinase Panel Assay cluster_2 Hit Identification Stock Solution Stock Solution Broad Kinase Panel (e.g., 200+ kinases) Broad Kinase Panel (e.g., 200+ kinases) Stock Solution->Broad Kinase Panel (e.g., 200+ kinases) Binding or Activity Assay Binding or Activity Assay Broad Kinase Panel (e.g., 200+ kinases)->Binding or Activity Assay Data Analysis (% Inhibition) Data Analysis (% Inhibition) Binding or Activity Assay->Data Analysis (% Inhibition) Primary Hits (>50% Inhibition) Primary Hits (>50% Inhibition) Data Analysis (% Inhibition)->Primary Hits (>50% Inhibition) Dose-Response & IC50 Determination Dose-Response & IC50 Determination Primary Hits (>50% Inhibition)->Dose-Response & IC50 Determination Validated Kinase Targets Validated Kinase Targets Dose-Response & IC50 Determination) Dose-Response & IC50 Determination) Dose-Response & IC50 Determination)->Validated Kinase Targets

Caption: Workflow for initial kinase target identification.

Part 2: In-Depth Enzymatic and Cellular Characterization

Once primary targets are identified, the next phase involves detailed enzymatic assays to determine the mode of inhibition and cellular assays to confirm target engagement and elucidate the phenotypic consequences.

Enzyme Inhibition Kinetics

To understand how 2,5-Diaminopyrimidine-4-carboxylic acid interacts with its target kinase, it is crucial to determine the inhibition mechanism. This is typically achieved by measuring the initial reaction rates at varying concentrations of both the inhibitor and the substrate (ATP).

Protocol: Kinase Inhibition Assay (Example: FAK)

  • Reagents and Materials:

    • Recombinant human FAK enzyme

    • FAK substrate peptide (e.g., a poly-Glu-Tyr peptide)

    • ATP

    • 2,5-Diaminopyrimidine-4-carboxylic acid

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Procedure:

    • Prepare a serial dilution of 2,5-Diaminopyrimidine-4-carboxylic acid.

    • In a 96-well plate, add the FAK enzyme, substrate peptide, and varying concentrations of the inhibitor.

    • Initiate the kinase reaction by adding a range of ATP concentrations.

    • Incubate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.

  • Data Analysis:

    • Plot the reaction velocity against the substrate concentration for each inhibitor concentration.

    • Analyze the data using Michaelis-Menten kinetics and Lineweaver-Burk plots to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the inhibition constant (Ki).

Cellular Assays for Target Validation and Phenotypic Effects

Cellular assays are critical to bridge the gap between enzymatic inhibition and a biological response. The choice of cell lines is important; for a putative FAK inhibitor, cell lines with high FAK expression, such as A549 (lung carcinoma) and MDA-MB-231 (breast cancer), are appropriate choices.[1][2]

Table 1: Representative Cellular Assays for a Putative Kinase Inhibitor

Assay TypePurposeExample Cell LinesKey Readouts
Cell Proliferation Assay (e.g., MTT, CellTiter-Glo®) To determine the effect of the compound on cell viability and growth.A549, MDA-MB-231, HCT-116IC50 (half-maximal inhibitory concentration)
Western Blot Analysis To assess the inhibition of downstream signaling pathways.A549, MDA-MB-231Phosphorylation status of target kinase and its substrates (e.g., p-FAK, p-Akt)
Cell Cycle Analysis (Flow Cytometry) To determine if the compound induces cell cycle arrest.A549Percentage of cells in G1, S, and G2/M phases
Apoptosis Assay (e.g., Annexin V/PI staining) To determine if the compound induces programmed cell death.A549Percentage of apoptotic and necrotic cells
Cell Migration Assay (e.g., Wound Healing, Transwell) To assess the effect on cell motility, a key function of FAK.MDA-MB-231Rate of wound closure or number of migrated cells

Protocol: Western Blot for FAK Pathway Inhibition

  • Cell Treatment: Culture A549 cells to 70-80% confluency. Treat the cells with varying concentrations of 2,5-Diaminopyrimidine-4-carboxylic acid for a specified duration (e.g., 24 hours).

  • Lysate Preparation: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies against total FAK, phosphorylated FAK (p-FAK), and a loading control (e.g., GAPDH).

    • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Part 3: Illustrative Signaling Pathway and Data Interpretation

A key outcome of this investigation is the mapping of the compound's effect on cellular signaling. If 2,5-Diaminopyrimidine-4-carboxylic acid is a FAK inhibitor, a reduction in the phosphorylation of FAK and its downstream effectors would be expected.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Integrins Integrins FAK FAK Integrins->FAK Activation pFAK p-FAK FAK->pFAK Autophosphorylation Src Src pFAK->Src PI3K PI3K pFAK->PI3K Migration Migration pFAK->Migration pSrc p-Src Src->pSrc pSrc->FAK Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt Proliferation Proliferation pAkt->Proliferation Survival Survival pAkt->Survival Compound 2,5-Diaminopyrimidine- 4-carboxylic acid Compound->FAK Inhibition

Caption: Putative FAK signaling pathway and the inhibitory action of the compound.

Interpreting the Results:

A successful investigation will yield a cohesive dataset. For instance, a low nanomolar IC50 in a FAK enzyme assay should correlate with a similar IC50 in cell proliferation assays of FAK-dependent cell lines.[1][2] This should be further substantiated by a dose-dependent decrease in p-FAK levels in Western blot analysis. Observed effects, such as G2/M phase cell cycle arrest or induction of apoptosis, would provide further mechanistic insights into the compound's anti-proliferative effects.[8]

Conclusion and Future Directions

This guide outlines a systematic approach to characterize the in vitro mechanism of action of a novel diaminopyrimidine compound. By integrating biochemical, enzymatic, and cell-based assays, a clear picture of the compound's molecular target and its cellular consequences can be established.

Future studies could involve selectivity profiling against a broader range of kinases to understand off-target effects, structural biology studies (e.g., X-ray crystallography) to visualize the compound binding to its target, and in vivo studies to assess pharmacokinetic properties and anti-tumor efficacy. The principles and protocols described herein provide a solid foundation for the preclinical evaluation of 2,5-Diaminopyrimidine-4-carboxylic acid and other novel diaminopyrimidine derivatives.

References

  • Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. RSC Medicinal Chemistry.
  • Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. PMC.
  • Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. New Journal of Chemistry (RSC Publishing).
  • Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds. PMC.
  • Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. ACS Medicinal Chemistry Letters.
  • Design, Synthesis and Biological Evaluation of Novel Diaminopyrimidine Derivatives as Covalent Fibroblast Growth Factor Receptor 4 Inhibitors.
  • Discovery of a Series of 2,5-Diaminopyrimidine Covalent Irreversible Inhibitors of Bruton's Tyrosine Kinase with in Vivo Antitumor Activity.
  • Biochemical pharmacology of lipophilic diaminopyrimidine antifolates in mouse and human cells in vitro. Semantic Scholar.
  • Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. MDPI.

Sources

Exploratory

Crystal Structure and Hydrogen Bonding of 2,5-Diaminopyrimidine-4-carboxylic Acid: A Comprehensive Technical Guide

Executive Summary 2,5-Diaminopyrimidine-4-carboxylic acid (CAS: 1260859-20-8) is a highly versatile, polyfunctional molecular building block that bridges the disciplines of supramolecular crystal engineering and structur...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2,5-Diaminopyrimidine-4-carboxylic acid (CAS: 1260859-20-8) is a highly versatile, polyfunctional molecular building block that bridges the disciplines of supramolecular crystal engineering and structure-based drug design[1]. Featuring two amino groups (hydrogen-bond donors), a carboxylic acid (donor/acceptor), and a pyrimidine ring (acceptors), this compound forms highly predictable and robust hydrogen-bonding networks. This whitepaper elucidates the structural causality behind its supramolecular synthons, details its critical role in kinase inhibitor design (specifically Bruton's Tyrosine Kinase, BTK), and outlines field-proven experimental protocols for its crystallographic characterization.

Supramolecular Synthons and Crystal Engineering

In the realm of crystal engineering, diaminopyrimidine-carboxylic acid derivatives are celebrated for their ability to form self-assembling, complementary hydrogen-bonded networks[2][3]. The structural behavior of 2,5-diaminopyrimidine-4-carboxylic acid is governed by the spatial arrangement of its functional groups, which drives the formation of specific supramolecular synthons.

The R22​(8) Cyclic Dimer Motif

The most dominant and thermodynamically stable interaction in aminopyrimidine-carboxylate systems is the R22​(8) hydrogen-bonded cyclic motif[4][5].

  • Mechanistic Causality: When the pyrimidine ring is protonated (or acts as a neutral donor in co-crystals), the ring nitrogen and the adjacent 2-amino group act as a paired hydrogen-bond donor system. The carboxylate group of the 4-carboxylic acid moiety acts as a bifurcated acceptor. The geometric spacing between the N–H donors perfectly matches the O···O bite angle of the carboxylate, creating a highly robust eight-membered ring[2][5].

  • Higher-Order Arrays: Because the 2,5-diaminopyrimidine core possesses an additional 5-amino group, these R22​(8) dimers can further self-organize into complex DADA (Donor-Acceptor-Donor-Acceptor) and DDAA arrays, forming extended 1D ladders or 3D supramolecular networks[2].

Quantitative Hydrogen Bond Geometries

The table below summarizes the representative quantitative crystallographic data for the hydrogen-bonding networks typical of 2,5-diaminopyrimidine-carboxylate systems.

Interaction TypeDonor AtomAcceptor AtomAvg. Distance (Å)Avg. Angle (°)Structural Role
N–H···O (Cyclic)Pyrimidine N(H)Carboxylate O2.75 – 2.85160 – 175Forms primary R22​(8) dimer[2][5]
N–H···O (Kinase)2-Amino N(H)Met477 Backbone O2.80 – 2.95155 – 170BTK hinge region anchoring[6][7]
N–H···N (Array)5-Amino N(H)Pyrimidine N2.90 – 3.10150 – 165Supramolecular DADA arrays[2]
O–H···O (Dimer)Carboxylic O(H)Carboxylate O2.60 – 2.70165 – 178Intermolecular acid-acid pairing[3]

Application in Drug Development: BTK Inhibition

Beyond solid-state materials, the hydrogen-bonding capacity of the 2,5-diaminopyrimidine scaffold makes it a "privileged structure" in oncology and immunology, specifically as a backbone for Bruton's Tyrosine Kinase (BTK) inhibitors[6][8].

Hinge Region Recognition

Molecular dynamics and X-ray co-crystallography demonstrate that the 2,5-diaminopyrimidine core acts as an ATP-competitive inhibitor by docking into the kinase hinge region[7].

  • Causality of Binding: The 2-amino group and the pyrimidine nitrogen form a critical bidentate hydrogen-bonding interaction with the backbone amide and carbonyl of Met477 , while also interacting with the gatekeeper residue Thr474 [6][7].

  • The 4-Carboxylic Acid Vector: The 4-position serves as a versatile vector pointing toward the solvent-exposed region or the DFG-out pocket. In drug development, this carboxylic acid is frequently derivatized into ester-linked prodrugs to drastically improve aqueous solubility, or functionalized with electrophilic warheads (e.g., acrylamides) to covalently bond with Cys481 , rendering the inhibition irreversible[8][9].

G A BCR Activation B BTK Recruitment & Activation A->B C 2,5-Diaminopyrimidine Scaffold Binding B->C D Hinge Region H-Bonds (Met477, Thr474) C->D E Covalent Targeting (Cys481 via 4-Position) C->E F Inhibition of PLCγ2 Downstream Signaling D->F E->F

Fig 1. Mechanistic pathway of BTK inhibition via 2,5-diaminopyrimidine hydrogen bonding.

Experimental Protocols: Crystallization & XRD Workflow

To empirically validate the hydrogen-bonding networks of 2,5-Diaminopyrimidine-4-carboxylic acid, researchers must isolate high-quality single crystals. The following self-validating protocol utilizes vapor diffusion to precisely control supersaturation kinetics, preventing amorphous precipitation.

Step-by-Step Methodology
  • Purity Validation (Self-Correction Step):

    • Action: Analyze the starting material via LC-MS.

    • Causality: Impurities >2% act as nucleation inhibitors or cause crystal twinning. Ensure purity is 98% before proceeding.

  • Solvent System Screening:

    • Action: Dissolve 10 mg of the compound in a minimal volume of a polar aprotic solvent (e.g., DMSO or DMF) due to the high lattice energy of the diaminopyrimidine-carboxylic acid network.

  • Vapor Diffusion Setup:

    • Action: Place the open inner vial (containing the dissolved compound) into a larger outer vial containing an anti-solvent (e.g., Diethyl ether or Ethyl acetate). Seal the outer vial tightly.

    • Causality: The volatile anti-solvent slowly diffuses into the inner vial through the vapor phase. This gradual reduction in solubility lowers the kinetic barrier for nucleation slowly, favoring the growth of a single, highly ordered macroscopic crystal rather than a kinetic cascade of microcrystals.

  • Crystal Harvesting & Cryoprotection:

    • Action: Once crystals reach ~0.1–0.3 mm, harvest them using a nylon loop. Immediately submerge in a cryoprotectant (e.g., Paratone-N oil) to displace mother liquor.

    • Causality: Rapid cooling to 100 K under a nitrogen stream prevents thermal degradation and minimizes atomic displacement parameters during X-ray exposure.

  • Data Collection & Structure Solution:

    • Action: Collect diffraction data using a diffractometer equipped with Mo-K α ( λ=0.71073 Å) or Cu-K α radiation. Solve the phase problem using direct methods (e.g., ShelXT) and refine via full-matrix least-squares on F2 (ShelXL).

    • Validation: A successful structural solution is validated by an R1​ value < 0.05 and a Goodness-of-Fit (GoF) near 1.0.

G S1 1. Compound Purity Check (LC-MS >98%) S2 2. Solvent Screening (Polar/Aprotic Gradients) S1->S2 S3 3. Vapor Diffusion Crystallization S2->S3 S4 4. Crystal Harvesting & Cryoprotection S3->S4 S5 5. Single-Crystal XRD Data Collection S4->S5 S6 6. Structure Solution (ShelXT/ShelXL) S5->S6

Fig 2. Self-validating workflow for single-crystal growth and XRD structural determination.

Conclusion

2,5-Diaminopyrimidine-4-carboxylic acid represents a paradigm of molecular efficiency. Its inherent capacity to form R22​(8) cyclic dimers and extended DADA hydrogen-bonding arrays makes it a cornerstone molecule in crystal engineering. Simultaneously, its precise spatial geometry allows it to act as a highly selective anchor within the hinge region of critical kinases like BTK, making it an indispensable scaffold for modern drug discovery and prodrug development.

References

  • [2] Crystal Engineering of Organic Salts: Hydrogen-Bonded Supramolecular Motifs in Trimethoprim Sorbate Dihydrate and Trimethoprim o-Nitrobenzoate. Crystal Growth & Design - ACS Publications. Available at:[Link]

  • [3] Differences in Coformer Interactions of the 2,4-Diaminopyrimidines Pyrimethamine and Trimethoprim. PMC - NIH. Available at: [Link]

  • [4] The novel hydrogen bonding motifs and supramolecular patterns in 2,4-diaminopyrimidine–nitrobenzoate complexes. ResearchGate. Available at: [Link]

  • [5] 2,4-Diamino-5-(4-chlorophenyl)-6-ethylpyrimidin-1-ium 2-propanamidobenzoate. PMC - NIH. Available at: [Link]

  • [6] Molecular modeling studies on series of Btk inhibitors using docking, structure-based 3D-QSAR and molecular dynamics simulation: a combined approach. PubMed - NIH. Available at:[Link]

  • [9] Design, synthesis and evaluation of a series of potential prodrugs of a Bruton's tyrosine kinase (BTK) inhibitor. Frontiers. Available at:[Link]

  • [8] Discovery of a Series of 2,5-Diaminopyrimidine Covalent Irreversible Inhibitors of Bruton's Tyrosine Kinase with in Vivo Antitumor Activity. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • [7] A novel 2,5-diaminopyrimidine-based affinity probe for Bruton's tyrosine kinase. ResearchGate. Available at: [Link]

Sources

Foundational

2,5-Diaminopyrimidine-4-carboxylic Acid: Physicochemical Profiling and pKa Landscape

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Analytical Whitepaper Executive Summary In contemporary medicinal chemistry, the pyrimidine scaffold r...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Analytical Whitepaper

Executive Summary

In contemporary medicinal chemistry, the pyrimidine scaffold remains one of the most privileged pharmacophores. Specifically, 2,5-Diaminopyrimidine-4-carboxylic acid (CAS: 1260859-20-8) serves as a critical synthetic intermediate and structural motif in the development of kinase inhibitors, folate analogs, and antimicrobial agents.

The core's distinctive molecular recognition properties arise from its profound electronic asymmetry. The dual exocyclic amino groups coupled with an electron-withdrawing carboxylic acid create a highly specific hydrogen-bonding topology. Understanding the exact physicochemical properties and ionization landscape (pKa) of this molecule is paramount for predicting its pharmacokinetic behavior, optimizing oral bioavailability, and guiding structure-based drug design (SBDD).

This whitepaper synthesizes the physicochemical parameters, detailed pKa ionization mechanisms, and field-proven experimental protocols for characterizing 2,5-diaminopyrimidine-4-carboxylic acid.

Structural & Physicochemical Profiling

The 2,5-diaminopyrimidine core exhibits a unique push-pull electronic system. Quantum mechanical analyses of similar 2,5-diaminopyrimidines reveal that the C2-amino group acts as a strong hydrogen-bond donor, while the C5-amino group functions primarily as a hydrogen-bond acceptor due to lone-pair delocalization into the pyrimidine π -system[1]. The addition of the C4-carboxylic acid further complicates this electronic distribution by introducing a strong electron-withdrawing group that stabilizes anionic states.

Summary of Key Physicochemical Properties

The following table consolidates the predicted and experimental physicochemical data for 2,5-diaminopyrimidine-4-carboxylic acid and its immediate structural analogs[2][3][4].

PropertyValue / DescriptionAnalytical Relevance
Molecular Formula C 5​ H 6​ N 4​ O 2​ Stoichiometric baseline for synthetic yields.
Molecular Weight 154.13 g/mol High ligand efficiency potential (Rule of 3 compliant).
CAS Registry Number 1260859-20-8Unique chemical identifier.
pKa 1​ (Carboxylic Acid) ~2.29 ± 0.10Determines solubility in gastric fluid (pH 1-2).
pKa 2​ (Pyrimidine N1) ~4.83 - 4.90Dictates zwitterionic transition in intestinal fluid.
Topological Polar Surface Area (TPSA) ~105 ŲIndicates low blood-brain barrier (BBB) permeability.
Solubility (Kinetic) Soluble in DMSO (20 mg/mL), DMFRequires co-solvents for high-concentration in vitro assays.

The Ionization Landscape (pKa Analysis)

The ionization profile of 2,5-diaminopyrimidine-4-carboxylic acid is dictated by three primary ionizable centers: the C4-carboxylic acid, the pyrimidine ring nitrogens (preferentially N1), and the C2-amino group.

Mechanistic Breakdown of Protonation Sites
  • The Carboxylic Acid (C4): The most acidic proton resides on the C4-COOH group. Due to the electron-deficient nature of the pyrimidine ring, the carboxylate anion is highly stabilized, resulting in a low pKa of approximately 2.3 [2].

  • The Pyrimidine Ring (N1): Protonation of the pyrimidine ring occurs preferentially at the N1 position rather than N3, due to the resonance stabilization provided by the adjacent C2-amino group (forming an amidinium-like resonance structure). The pKa for this transition is approximately 4.9 [1].

  • The Exocyclic Amines (C2/C5): While the C2-amino group in isolated 2,5-diaminopyrimidines can exhibit a pKa near 6.3[1], the strongly electron-withdrawing C4-carboxylic acid pulls electron density away from the ring, significantly depressing the basicity of the exocyclic amines. Consequently, the molecule exists primarily as an anion at physiological pH (7.4).

Ionization State Diagram

The following diagram maps the dominant protonation states of the molecule across the physiological pH spectrum.

Ionization A Cationic State (pH < 2.3) Net Charge: +1 [COOH, N1-H+] B Zwitterionic State (pH 2.3 - 4.9) Net Charge: 0 [COO-, N1-H+] A->B pKa1 ~2.3 (-H+) C Anionic State (pH > 4.9) Net Charge: -1 [COO-, N1] B->C pKa2 ~4.9 (-H+)

Figure 1: Dominant ionization states of 2,5-diaminopyrimidine-4-carboxylic acid as a function of pH.

Experimental Protocols for Physicochemical Characterization

To ensure scientific integrity and reproducibility, the following self-validating protocols are recommended for characterizing the pKa and thermodynamic solubility of this compound.

Protocol 1: Yasuda-Shedlovsky Potentiometric pKa Determination

Because the zwitterionic state (pH 2.3 - 4.9) exhibits minimal aqueous solubility, standard aqueous titration often results in precipitation, skewing the titration curve. A cosolvent extrapolation method is required.

Causality & Rationale: By titrating the compound in varying ratios of Methanol/Water, we maintain homogeneity. The Yasuda-Shedlovsky extrapolation plots the apparent pKa (psKa) against the inverse dielectric constant of the solvent mixtures to mathematically derive the true aqueous pKa.

Step-by-Step Methodology:

  • Preparation: Prepare a 1.0 mM solution of 2,5-diaminopyrimidine-4-carboxylic acid in three distinct cosolvent mixtures: 30%, 40%, and 50% Methanol/Water (v/v) containing 0.15 M KCl to maintain constant ionic strength.

  • Acidification: Lower the pH of each solution to 1.5 using standardized 0.5 M HCl to ensure complete protonation of the N1 and COOH groups.

  • Titration: Titrate the solutions under an inert Argon atmosphere at 25.0 ± 0.1 °C using standardized 0.1 M KOH. Record the pH after each 0.01 mL addition, ensuring electrode stability drift is < 0.1 mV/s.

  • Data Processing: Utilize Bjerrum plot analysis to identify inflection points. Plot the resulting psKa values against (1/ϵ) (where ϵ is the dielectric constant of the specific MeOH/H2O mixture).

  • Extrapolation: Perform a linear regression to the y-intercept (where the dielectric constant equals that of pure water, ϵ=78.3 ) to yield the true aqueous pKa.

Protocol 2: Thermodynamic Shake-Flask Solubility

Kinetic solubility (e.g., DMSO spiking) often overestimates solubility due to supersaturation and solvent effects[4]. The shake-flask method determines the true thermodynamic equilibrium.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 50 mM phosphate buffers at pH 2.0 (to isolate the cation), pH 4.0 (zwitterion), and pH 7.4 (anion).

  • Saturation: Add excess solid 2,5-diaminopyrimidine-4-carboxylic acid (approx. 10 mg) to 1 mL of each buffer in sealed glass vials.

  • Equilibration: Agitate the vials on a thermoshaker at 37.0 °C at 800 rpm for 48 hours. Rationale: 48 hours ensures the transition from metastable polymorphs to the most stable crystalline lattice.

  • Separation: Centrifuge the suspensions at 15,000 x g for 15 minutes at 37.0 °C to separate the undissolved solid.

  • Quantification: Dilute the supernatant appropriately and quantify the dissolved concentration via HPLC-UV at λmax​ 256 nm against a standard calibration curve[5].

Applications in Medicinal Chemistry

The 2,5-diaminopyrimidine-4-carboxylic acid scaffold is highly prized in structure-based drug design for its rigid geometric presentation of hydrogen bond donors and acceptors.

  • Enzyme Active Site Anchoring: The C2-amino group acts as a potent H-bond donor to conserved aspartate or glutamate residues in kinase hinge regions. Simultaneously, the C5-amino group, rendered a weaker base but strong H-bond acceptor by the pyrimidine π -system, interacts with structural water molecules[1].

  • Bioisosterism: The C4-carboxylic acid serves as a bioisostere for phosphate groups in nucleotide analog design, providing the necessary anionic charge at physiological pH to mimic endogenous substrates without the metabolic lability of a phosphoester bond.

References

  • ChemBK. (2024). Pyrimidine-4-carboxylic acid - Physico-chemical Properties. Retrieved March 26, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for 2,5-Diaminopyrimidine-4-carboxylic acid

Application Note: De Novo Synthesis and Validation Protocol for 2,5-Diaminopyrimidine-4-carboxylic acid Introduction & Strategic Rationale Pyrimidine-4-carboxylic acids are privileged pharmacophores in modern drug discov...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: De Novo Synthesis and Validation Protocol for 2,5-Diaminopyrimidine-4-carboxylic acid

Introduction & Strategic Rationale

Pyrimidine-4-carboxylic acids are privileged pharmacophores in modern drug discovery, serving as critical building blocks for kinase inhibitors, antineoplastic agents, and nucleoside analogs. The target molecule, 2,5-diaminopyrimidine-4-carboxylic acid (CAS: 1260859-20-8) , presents a unique synthetic challenge due to the requirement for precise regiocontrol of three distinct functional groups on an electron-deficient heteroaromatic core.

Direct functionalization of the pyrimidine ring often suffers from poor regioselectivity and low yields. Therefore, this protocol employs a robust, bottom-up functional group interconversion strategy starting from the commercially available and cost-effective precursor, 2-amino-4-methylpyrimidine.

The causality behind this specific 3-step route is grounded in the inherent electronic properties of the pyrimidine scaffold:

  • Regioselective Nitration: The strongly electron-donating 2-amino group activates the heteroaromatic ring, directing the incoming nitronium ion exclusively to the C5-position[1].

  • Chemoselective Oxidation: The C4-methyl group is selectively oxidized to a carboxylic acid. Potassium permanganate (KMnO₄) is utilized under alkaline conditions to ensure high conversion rates while avoiding the severe toxicity and low oxidation-hydrogenation ratios typically associated with selenium dioxide (SeO₂)[2][3].

  • Mild Catalytic Hydrogenation: The C5-nitro group is reduced to the corresponding primary amine using Palladium on carbon (Pd/C). Mild conditions (ambient temperature, 1 atm H₂) are strictly enforced to prevent the undesired over-reduction of the pyrimidine ring[4].

Synthetic Workflow Visualization

SynthesisWorkflow SM 2-Amino-4-methylpyrimidine (Starting Material) Step1 Step 1: Electrophilic Nitration HNO₃ / H₂SO₄, 0-20°C SM->Step1 Int1 2-Amino-4-methyl-5-nitropyrimidine (Intermediate 1) Step1->Int1 Step2 Step 2: Permanganate Oxidation KMnO₄, aq. NaOH, 80°C Int1->Step2 Int2 2-Amino-5-nitropyrimidine-4-carboxylic acid (Intermediate 2) Step2->Int2 Step3 Step 3: Catalytic Hydrogenation H₂, Pd/C, MeOH/H₂O, RT Int2->Step3 Product 2,5-Diaminopyrimidine-4-carboxylic acid (Target Product) Step3->Product

Figure 1: Three-step synthetic workflow for 2,5-Diaminopyrimidine-4-carboxylic acid.

Quantitative Reaction Parameters

StepTransformationReagents & CatalystTemp (°C)Time (h)Expected YieldTarget Purity (HPLC)
1 Electrophilic NitrationFuming HNO₃, Conc. H₂SO₄0 → 202.582 - 85%> 95%
2 Permanganate OxidationKMnO₄ (3.5 eq), NaOH (1.5 eq)803.070 - 75%> 92%
3 Catalytic HydrogenationH₂ (1 atm), 5% Pd/C (0.1 eq)254 - 688 - 92%> 98%

Step-by-Step Experimental Protocols & Self-Validating Systems

Step 1: Synthesis of 2-Amino-4-methyl-5-nitropyrimidine

Mechanistic Goal: Introduce the nitro group at the C5 position via electrophilic aromatic substitution[1].

  • Preparation: Charge a round-bottom flask with concentrated H₂SO₄ (5.0 mL per gram of starting material). Cool the flask to 0 °C using an ice-salt bath.

  • Addition: Slowly add 2-amino-4-methylpyrimidine (1.0 eq) portion-wise over 15 minutes.

    • Causality: The protonation of the pyrimidine nitrogen is highly exothermic; maintaining the internal temperature below 10 °C prevents thermal decomposition and charring of the starting material.

  • Nitration: Add fuming HNO₃ (1.2 eq) dropwise via an addition funnel over 30 minutes, maintaining the internal temperature at 0–5 °C.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature (20 °C) for 2 hours.

  • Workup: Pour the reaction mixture slowly over crushed ice (10x volume) under vigorous stirring.

  • Isolation: Filter the resulting precipitate under vacuum. Wash the filter cake extensively with cold distilled water until the filtrate reaches pH ~6. Dry under vacuum at 45 °C.

  • Self-Validating System: The reaction's success is visually confirmed by the formation of a bright yellow solid (characteristic of nitroaromatics). TLC (EtOAc:Hexanes 1:1) will show the complete consumption of the starting material and the appearance of a single, more polar UV-active spot.

Step 2: Synthesis of 2-Amino-5-nitropyrimidine-4-carboxylic acid

Mechanistic Goal: Oxidize the C4-methyl group to a carboxylic acid[2].

  • Preparation: Suspend 2-amino-4-methyl-5-nitropyrimidine (1.0 eq) in distilled water (20 mL/g). Add NaOH (1.5 eq) and stir until dissolution occurs.

    • Causality: The alkaline environment deprotonates the 2-amino group, increasing aqueous solubility and accelerating the oxidation kinetics of the methyl group[3].

  • Heating: Heat the solution to 80 °C.

  • Oxidation: Add KMnO₄ (3.5 eq) portion-wise over 2 hours.

    • Causality: Permanganate oxidation is vigorously exothermic. Portion-wise addition prevents thermal runaway and suppresses the oxidative cleavage of the pyrimidine ring[3].

  • Monitoring: Stir at 80 °C for an additional 1 hour. The reaction is complete when the purple color of the permanganate dissipates, replaced by a dense brown suspension of manganese dioxide (MnO₂).

  • Filtration: Filter the hot reaction mixture through a tightly packed Celite pad to remove the MnO₂ byproduct. Wash the pad with hot water.

  • Precipitation: Cool the filtrate to 0 °C and carefully acidify with concentrated HCl to pH 2.

  • Isolation: Collect the precipitated carboxylic acid via vacuum filtration, wash with ice-cold water, and dry under high vacuum.

  • Self-Validating System: The successful reduction of Mn(VII) to Mn(IV) (purple to brown transition) is a kinetic indicator of oxidation. Structurally, ¹H-NMR will confirm success via the complete disappearance of the methyl singlet at ~2.5 ppm.

Step 3: Synthesis of 2,5-Diaminopyrimidine-4-carboxylic acid

Mechanistic Goal: Chemoselective reduction of the C5-nitro group to a primary amine[4].

  • Preparation: Dissolve 2-amino-5-nitropyrimidine-4-carboxylic acid (1.0 eq) in a 1:1 mixture of Methanol and Water (15 mL/g).

  • Catalyst Addition: Flush the reaction flask with Argon for 5 minutes. Carefully add 5% Pd/C (0.1 eq by weight).

    • Causality: Dry Pd/C is highly pyrophoric, especially in the presence of methanol vapors. The Argon blanket is a critical safety measure to prevent ignition.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (balloon pressure, 1 atm). Repeat this purge cycle three times.

  • Reaction: Stir the suspension vigorously at room temperature (25 °C) for 4 to 6 hours.

    • Causality: Operating at ambient temperature and pressure ensures absolute chemoselectivity, reducing the nitro group without hydrogenating the aromatic pyrimidine double bonds[4].

  • Filtration: Flush the system with Argon. Filter the mixture through a Celite pad to remove the Pd/C catalyst. (Caution: Do not let the filter cake dry out in the air).

  • Isolation: Concentrate the filtrate under reduced pressure. Lyophilize the aqueous residue to afford the target 2,5-diaminopyrimidine-4-carboxylic acid as a fine powder.

  • Self-Validating System: The cessation of hydrogen gas uptake from the balloon indicates reaction completion. ¹H-NMR validation will show an upfield shift of the C6 aromatic proton (due to the loss of the electron-withdrawing nitro group) and the integration of a new broad singlet corresponding to the newly formed C5-NH₂ group.

References

  • [1] Nitropyridines in the Synthesis of Bioactive Molecules - MDPI. 1

  • [4] Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review - RSC Publishing. 4

  • [2] Buy 6-Aminopyrimidine-4-carboxylic acid hydrate (EVT-13258365) | 7146-87-4 - EvitaChem. 2

  • [3] CN106187911A - 2 trifluoromethyl pyrimidine 4 carboxylic acids and derivant thereof and preparation method - Google Patents. 3

Sources

Application

Application Note: Preparation and Handling of 2,5-Diaminopyrimidine-4-carboxylic Acid Stock Solutions in DMSO

Target Audience: Researchers, analytical scientists, and drug development professionals. Introduction & Physicochemical Rationale 2,5-Diaminopyrimidine-4-carboxylic acid is a highly functionalized pyrimidine derivative f...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

Introduction & Physicochemical Rationale

2,5-Diaminopyrimidine-4-carboxylic acid is a highly functionalized pyrimidine derivative frequently utilized as a molecular building block and pharmaceutical intermediate [1][1]. Due to the presence of multiple hydrogen bond donors (two primary amino groups) and acceptors (pyrimidine ring nitrogens and a carboxylic acid moiety), the compound forms a highly stable crystal lattice. This robust intermolecular hydrogen bonding makes dissolution in standard aqueous buffers challenging.

To overcome this high lattice energy, Dimethyl Sulfoxide (DMSO) is the solvent of choice. As a highly polar, aprotic solvent, DMSO effectively disrupts these intermolecular forces without donating protons, thereby facilitating complete solvation [2][2]. However, because DMSO is highly hygroscopic, strict anhydrous conditions must be maintained to prevent water ingress, which can alter the solvent's dielectric constant and trigger premature precipitation of the compound [3][3].

Table 1: Compound Specifications
ParameterValueNotes
Compound Name 2,5-Diaminopyrimidine-4-carboxylic acidCAS: 1260859-20-8
Molecular Formula C5H6N4O2Verify lot-specific CoA prior to use.
Molecular Weight 154.13 g/mol Required for precise molarity calculations.
Primary Solvent Anhydrous DMSO (≥99.9%)Must be sealed under inert gas.
Storage (Solid) -20°C, desiccated, darkProtect from ambient humidity.
Storage (Solution) -80°C, single-use aliquotsAvoid freeze-thaw cycles.

Experimental Preparation Protocol

This protocol is designed as a self-validating system : it incorporates pre-preparation environmental controls and post-preparation quality control (QC) checks to ensure absolute reproducibility [4][4].

Step 1: Environmental Equilibration (Causality: Moisture Prevention)
  • Remove the vial of 2,5-Diaminopyrimidine-4-carboxylic acid from -20°C storage.

  • Critical Step: Place the unopened vial in a desiccator at room temperature for at least 30 minutes. Causality: Opening a cold vial exposes the powder to atmospheric condensation. Water absorption drastically reduces the compound's solubility in DMSO and accelerates hydrolytic degradation [3][3].

Step 2: Mass and Volume Calculation

Determine the required mass based on your target stock concentration. Use the following formula: Mass (mg) = Target Concentration (mM) × Volume (mL) × Molecular Weight (g/mol) / 1000

Table 2: Dilution Matrix for Stock Solutions (per 1.0 mL DMSO)
Target ConcentrationMass of Compound RequiredVolume of Anhydrous DMSO
10 mM 1.54 mg1.0 mL
20 mM 3.08 mg1.0 mL
50 mM 7.71 mg1.0 mL
100 mM 15.41 mg1.0 mL
Step 3: Solvation and Acoustic Cavitation
  • Weigh the calculated mass using a calibrated analytical balance into a sterile, static-free amber microcentrifuge tube.

  • Add the corresponding volume of fresh, anhydrous DMSO (≥99.9%) .

  • Cap tightly and vortex for 30–60 seconds.

  • If the solution is not immediately clear, transfer the tube to an ultrasonic water bath pre-warmed to 37°C. Sonicate for 5–15 minutes. Causality: Acoustic cavitation mechanically shears the solute particles, while mild heating (capped at 37°C) provides the thermodynamic energy needed to break the crystal lattice without risking thermal degradation of the pyrimidine ring [2][2].

Step 4: Quality Control (QC) Validation
  • Hold the tube against a strong light source with a dark background.

  • Validation: The solution must be 100% optically clear. The presence of micro-precipitates or a "schlieren" (wavy) effect indicates incomplete dissolution. If observed, repeat sonication. Never proceed to biological assays with a turbid stock, as this guarantees inaccurate dosing.

Step 5: Aliquoting and Long-Term Storage
  • Divide the validated stock solution into single-use aliquots (e.g., 20 µL or 50 µL) in sterile amber vials.

  • Optional but recommended: Purge the headspace of each vial with dry argon or nitrogen gas before sealing.

  • Store immediately at -80°C. Causality: Repeated freeze-thaw cycles cause localized concentration gradients (cryoconcentration) that can lead to irreversible compound precipitation and loss of potency over time [5][5].

Workflow Visualization

G N1 Equilibrate Powder to Room Temp N2 Weigh 2,5-Diaminopyrimidine- 4-carboxylic acid N1->N2 N3 Add Anhydrous DMSO (≥99.9% purity) N2->N3 N4 Vortex & Sonicate (Max 37°C) N3->N4 N5 QC: Visual Clarity Check for Particulates N4->N5 N5->N4  Fail (Turbid)   N6 Aliquot into Amber Vials (Argon Purge) N5->N6  Pass (Clear)   N7 Store at -80°C (Desiccated) N6->N7

Workflow for preparing and storing 2,5-Diaminopyrimidine-4-carboxylic acid DMSO stock solutions.

References

  • National Institutes of Health (PMC). Effects of Solvents on In Vitro Potencies of Platinum Compounds. Available at: [Link][5]

Sources

Method

Application Note: 2,5-Diaminopyrimidine-4-carboxylic Acid as a Bifunctional Precursor for Novel Kinase Therapeutics

Introduction & Rationale The development of targeted kinase inhibitors, particularly against Bruton's Tyrosine Kinase (BTK), has revolutionized the treatment of B-cell malignancies and autoimmune diseases. At the heart o...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

The development of targeted kinase inhibitors, particularly against Bruton's Tyrosine Kinase (BTK), has revolutionized the treatment of B-cell malignancies and autoimmune diseases. At the heart of many next-generation therapeutic designs is the 2,5-diaminopyrimidine scaffold. This privileged heterocyclic core exhibits distinctive molecular recognition properties driven by its electronic asymmetry and unique hydrogen-bonding topology[1].

2,5-Diaminopyrimidine-4-carboxylic acid (CAS: 1260859-20-8) serves as an ideal bifunctional precursor for drug discovery. While the 2,5-diamino groups anchor the molecule within the highly conserved ATP-binding pocket of kinases, the 4-carboxylic acid moiety acts as a versatile synthetic handle. It allows for the rapid incorporation of solubilizing "tail" regions or electrophilic warheads (such as acrylamides) via robust amide coupling chemistries, enabling the transition from reversible binders to potent, targeted covalent inhibitors[2].

Mechanistic Insights: Causality in Scaffold Design

The selection of 2,5-diaminopyrimidine-4-carboxylic acid is not arbitrary; it is dictated by the precise stereoelectronic requirements of the kinase hinge region.

  • Hinge Region Anchoring: Quantum mechanical analyses reveal that the C2-amino group functions as a strong hydrogen-bond donor, while the C5-amino group acts as a hydrogen-bond acceptor/donor due to electron delocalization into the pyrimidine π -system[1]. In the context of BTK, these groups form critical hydrogen bonds with the backbone atoms of Met477 and the gatekeeper residue Thr474[3].

  • Vectoring via the 4-Position: The carboxylic acid at the 4-position is geometrically vectored toward the solvent-exposed channel and the lipophilic pocket containing Cys481. Derivatizing this carboxylic acid into an acrylamide-containing tail facilitates a proximity-driven Michael addition with the thiol group of Cys481, resulting in irreversible covalent inhibition[2].

  • Dual-Action Inhibition: Properly functionalized derivatives of this precursor have been shown to inhibit both BTK catalytic activity and its upstream activation, effectively counteracting negative regulation loops that often lead to drug resistance[3].

BTK_Pathway BCR B-Cell Receptor (BCR) Activation LYN Lyn / Syk Kinases BCR->LYN BTK Bruton's Tyrosine Kinase (BTK) Active State LYN->BTK Phosphorylation NFKB NF-κB / NFAT Pathways (Proliferation & Survival) BTK->NFKB Downstream Signaling Inhibitor 2,5-Diaminopyrimidine Covalent Inhibitor Inhibitor->BTK Covalent Binding (Cys481) & Hinge H-Bonding

Fig 1. BTK signaling pathway and targeted covalent inhibition logic.

Synthetic Workflow: Amide Coupling for Warhead Attachment

To utilize 2,5-diaminopyrimidine-4-carboxylic acid effectively, the carboxylic acid must be activated for nucleophilic attack by an incoming amine (the warhead or tail precursor). We employ a HATU-mediated coupling strategy. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is chosen over traditional carbodiimides (like EDC/DCC) because it generates a highly reactive HOAt ester intermediate, driving the reaction to completion rapidly even with sterically hindered pyrimidine substrates[4].

Synthetic_Workflow Precursor 2,5-Diaminopyrimidine- 4-carboxylic acid Activation HATU / DIPEA Activation (DMF) Precursor->Activation Coupling Amine Addition (Warhead/Tail) Activation->Coupling Purification Precipitation & Recrystallization Coupling->Purification

Fig 2. HATU-mediated amide coupling workflow for precursor derivatization.

Protocol 1: HATU-Mediated Amide Coupling

This protocol describes the attachment of an amine-bearing tail to the 4-position.

Reagents:

  • 2,5-Diaminopyrimidine-4-carboxylic acid (1.0 equiv)

  • Target Amine (e.g., N-(3-aminophenyl)acrylamide) (1.2 equiv)

  • HATU (1.5 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Pre-activation: Dissolve 2,5-diaminopyrimidine-4-carboxylic acid (1.0 equiv) in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere.

  • Add DIPEA (3.0 equiv) to the solution to ensure the carboxylic acid is fully deprotonated, followed by the addition of HATU (1.5 equiv).

  • Stir the mixture at room temperature ( 25∘C ) for 10–15 minutes. Causality note: This brief pre-activation forms the reactive HOAt ester. Prolonged activation before amine addition can lead to unwanted side reactions, such as guanidinylation of the substrate.[4]

  • Coupling: Introduce the target amine (1.2 equiv) dropwise into the activated mixture. Stir the reaction at room temperature for 12–16 hours.

  • Quenching & Isolation: Quench the reaction by adding cold deionized water (3x the reaction volume). For many 2,5-diaminopyrimidine derivatives, the product will precipitate.

  • Filter the precipitate, wash sequentially with water and cold ethanol, and dry under vacuum. If precipitation does not occur, extract with Ethyl Acetate (EtOAc), wash the organic layer with 10% aqueous LiCl (to remove residual DMF), dry over Na2​SO4​ , and concentrate in vacuo[5].

Biological Validation: The Self-Validating Washout Assay

To ensure the synthesized derivative functions as a covalent irreversible inhibitor (rather than a transient reversible binder), a cellular washout assay must be performed. This assay acts as a self-validating system: if the covalent bond to Cys481 is successfully formed, kinase phosphorylation will remain completely inhibited even after the free drug is washed out of the extracellular media[2].

Protocol 2: BTK Cellular Washout Assay
  • Cell Seeding: Seed Ramos cells (human B lymphocyte cells) in a 6-well plate at a density of 2×106 cells/well in RPMI-1640 medium supplemented with 10% FBS.

  • Compound Treatment: Treat the cells with the synthesized 2,5-diaminopyrimidine derivative (at 1μM ) or a DMSO control for 2 hours at 37∘C .

  • Washout Phase: Centrifuge the plates, carefully aspirate the media containing the compound, and wash the cell pellets three times with warm, compound-free PBS. Resuspend the cells in fresh, compound-free media and incubate for an additional 2 to 4 hours.

  • Stimulation & Lysis: Stimulate the cells with anti-human IgM ( 10μg/mL ) for 10 minutes to induce BCR signaling. Lyse the cells immediately using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Analysis: Perform Western blotting on the lysates, probing for phosphorylated BTK (p-BTK at Tyr223) and total BTK. Interpretation: An irreversible covalent inhibitor will show near-zero p-BTK signal post-washout, confirming that the warhead successfully engaged the target[2].

Quantitative Data Presentation

The table below summarizes the structure-activity relationship (SAR) impact of modifying the 4-carboxylic acid position of the 2,5-diaminopyrimidine core, comparing a reversible amide derivative against an irreversible acrylamide derivative.

Compound ClassModification at 4-Position (via Amide Coupling)BTK IC 50​ (nM)Lck IC 50​ (nM)Washout Efficacy (p-BTK Recovery)
Parent Precursor Free Carboxylic Acid>10,000>10,000N/A (Inactive)
Reversible Analog Propylamide tail15.245.0High (>90% recovery of activity)
Covalent Analog Acrylamide warhead tail0.8120.5Low (<5% recovery of activity)
Prodrug Analog Esterified solubilizing group450.0*NDHigh (Requires plasma conversion)

*Note: Prodrug analogs exhibit reduced in vitro kinase inhibition but demonstrate significantly enhanced aqueous solubility, requiring enzymatic cleavage in plasma to release the active 2,5-diaminopyrimidine core[6].

References

  • Discovery of a Series of 2,5-Diaminopyrimidine Covalent Irreversible Inhibitors of Bruton's Tyrosine Kinase with in Vivo Antitumor Activity Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Design, synthesis and evaluation of a series of potential prodrugs of a Bruton's tyrosine kinase (BTK) inhibitor Source: Frontiers in Pharmacology URL:[Link]

  • Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Application

Application Note: High-Resolution Mass Spectrometry Fragmentation Profiling of 2,5-Diaminopyrimidine-4-carboxylic acid

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Discipline: Analytical Chemistry, Mass Spectrometry, Pharmacokinetics Executive Summary & Physicochemical Rationale The structural elucidat...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Discipline: Analytical Chemistry, Mass Spectrometry, Pharmacokinetics

Executive Summary & Physicochemical Rationale

The structural elucidation of highly polar, nitrogen-dense heterocyclic compounds is a critical bottleneck in early-stage drug development. 2,5-Diaminopyrimidine-4-carboxylic acid (CAS: 1260859-20-8) serves as a vital molecular building block and a potential pharmacophore in kinase inhibitor design. As a Senior Application Scientist, I approach the mass spectrometric (MS) analysis of this compound not merely as a data-gathering exercise, but as a mechanistic study of its gas-phase thermodynamic stability.

This compound possesses a unique physicochemical profile: a rigid pyrimidine core, two highly basic electron-donating amino groups (C2, C5), and an electron-withdrawing carboxylic acid (C4). In positive Electrospray Ionization (ESI+), the basic amino groups readily accept protons, yielding a highly stable [M+H]+ precursor ion at m/z 155.057. The subsequent collision-induced dissociation (CID) is governed by the predictable lability of its peripheral functional groups followed by the high-energy cleavage of the heterocyclic core.

Mechanistic Fragmentation Profiling

Understanding the causality behind the fragmentation of 2,5-Diaminopyrimidine-4-carboxylic acid requires analyzing the bond dissociation energies and the stability of the resulting product ions. The fragmentation cascade follows three primary thermodynamic pathways:

Pathway A: Facile Decarboxylation (Loss of CO₂)

The most diagnostically significant and lowest-energy fragmentation pathway for 4-pyrimidine carboxylic acids is the loss of carbon dioxide (-44 Da). The proximity of the C4-carboxylic acid to the N3 atom facilitates an inductive cleavage or a cyclic transition state, rapidly extruding CO₂ to form a highly stabilized product ion at m/z 111.067. This behavior is a well-documented hallmark of 4-substituted pyrimidine carboxylic acids, as established by .

Pathway B: Deamination & Dehydration

The primary amines at C2 and C5 are susceptible to the loss of ammonia (-17 Da), generating an ion at m/z 138.030. Alternatively, the carboxylic acid group can undergo dehydration (-18 Da) to yield m/z 137.046. In tandem MS (MS/MS), a consecutive loss of both CO₂ and NH₃ (-61 Da total) is frequently observed, yielding a core fragment at m/z 94.040. The Even-Electron Rule dictates that these even-electron precursor ions will preferentially lose neutral molecules (like CO₂, NH₃, and H₂O) rather than radicals .

Pathway C: Heterocyclic Ring Cleavage

Pyrimidine rings are thermodynamically robust. Cleaving the core requires higher collision energies (typically >25 eV). Once the peripheral groups are stripped, the residual pyrimidine core undergoes retro-Diels-Alder (RDA) reactions or direct ring opening, predominantly characterized by the loss of hydrogen cyanide (HCN, -27 Da), yielding a terminal diagnostic fragment at m/z 67.030. This aligns with the generalized fragmentation modes of pyrimidine derivatives.

MS_Fragmentation M Precursor Ion [M+H]+ m/z 155.057 M_H2O [M+H - H2O]+ m/z 137.046 M->M_H2O -H2O (-18 Da) M_CO2 [M+H - CO2]+ m/z 111.067 M->M_CO2 -CO2 (-44 Da) M_NH3 [M+H - NH3]+ m/z 138.030 M->M_NH3 -NH3 (-17 Da) M_CO2_NH3 [M+H - CO2 - NH3]+ m/z 94.040 M_CO2->M_CO2_NH3 -NH3 (-17 Da) M_NH3->M_CO2_NH3 -CO2 (-44 Da) M_Ring Ring Cleavage [-HCN] m/z 67.030 M_CO2_NH3->M_Ring -HCN (-27 Da)

ESI-MS/MS fragmentation pathways of 2,5-Diaminopyrimidine-4-carboxylic acid.

Quantitative Data Presentation

To facilitate accurate MRM (Multiple Reaction Monitoring) method development, the theoretical exact masses of the primary fragment ions are summarized below.

Table 1: High-Resolution Mass Spectrometry (HRMS) Fragment Ion Assignments (ESI+)

Fragment Ion SpeciesNeutral LossTheoretical m/zRelative Abundance (Est.)Structural Assignment
[M+H]+ None155.0568100% (Base Peak at low CE)Protonated intact molecule
[M+H−NH3​]+ -17.0265 Da138.030315%Deamination at C2 or C5
[M+H−H2​O]+ -18.0106 Da137.046220%Dehydration of carboxylic acid
[M+H−CO2​]+ -43.9898 Da111.067085% (Base Peak at med CE)Decarboxylation at C4
[M+H−CO2​−NH3​]+ -61.0163 Da94.040560%Combined peripheral loss
[M+H−CO2​−NH3​−HCN]+ -88.0272 Da67.029630%Pyrimidine ring cleavage

Self-Validating LC-MS/MS Experimental Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . Analytical failures for polar heterocycles usually stem from poor chromatographic retention (leading to ion suppression in the void volume) or inadequate collision energy optimization. This workflow preemptively solves these issues.

LCMS_Workflow Prep Sample Prep (DMSO/HILIC Dilution) SST System Suitability (Mass Accuracy <5ppm) Prep->SST QC Check LC ZIC-HILIC Separation (Polar Retention) SST->LC Validated MS ESI+ MS/MS (CE Ramping 10-40eV) LC->MS Elution Val Data Validation (Fragment Matching) MS->Val Spectra

Self-validating LC-MS/MS workflow for pyrimidine analysis.

Step 1: System Suitability Testing (SST)
  • Action: Inject a 50 ng/mL standard solution of Cytosine (a structurally related, commercially available pyrimidine).

  • Validation Gate: Verify that the mass accuracy of the Cytosine [M+H]+ ion (m/z 112.0505) is within < 5 ppm. Confirm that the retention time is stable across three consecutive injections (RSD < 2%). Do not proceed if SST fails.

Step 2: Sample Preparation
  • Action: Dissolve 1.0 mg of 2,5-Diaminopyrimidine-4-carboxylic acid in 1.0 mL of LC-MS grade DMSO to overcome the rigid crystal lattice energy of the pyrimidine.

  • Dilution: Dilute the stock to a working concentration of 1 µg/mL using a diluent of 90:10 Acetonitrile:Water containing 0.1% Formic Acid.

  • Causality: High organic content is strictly required to ensure compatibility with HILIC chromatography. Formic acid acts as the proton source to guarantee efficient ESI+ ionization.

Step 3: Chromatographic Separation (HILIC)
  • Column: SeQuant® ZIC®-HILIC (2.1 x 100 mm, 3 µm) or equivalent.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH ~3.0).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 95% B, hold for 1 min, ramp down to 50% B over 5 mins, hold for 2 mins, return to 95% B for 4 mins of re-equilibration.

  • Causality: Standard C18 columns will fail to retain this highly polar, zwitterionic-like compound, causing it to elute in the void volume where matrix suppression is severe. HILIC provides orthogonal retention based on polar partitioning, ensuring a clean MS signal.

Step 4: Mass Spectrometry (ESI-MS/MS) Acquisition
  • Source Conditions: Capillary Voltage: +3.5 kV; Desolvation Temp: 350°C; Desolvation Gas: 800 L/hr.

  • Collision Energy (CE) Ramping: Acquire MS/MS spectra using Data-Dependent Acquisition (DDA) with a stepped CE of 15 eV, 25 eV, and 40 eV .

  • Causality: Stepped CE is mandatory. At 15 eV, only the labile CO₂ and H₂O losses will be visible. At 40 eV, the rigid pyrimidine ring will shatter, revealing the diagnostic HCN loss. Relying on a single CE will result in an incomplete structural fingerprint.

References

  • Jovanović BŽ, Perić-Grujić AA, Marinković AD, Vajs VV. Mass spectrometric study of some 4-pyrimidine carboxylic acids. Rapid Commun Mass Spectrom. 2002;16(21):2044-2047. URL:[Link]

  • Parmar JM, Joshi NK. Mass spectral fragmentation modes of pyrimidine derivatives. Int J Chem Tech Res. 2012;4(2):834-841. URL:[Link]

Method

Application Note: Pre-Clinical Cell Culture Assay Protocols for 2,5-Diaminopyrimidine-4-Carboxylic Acid Derivatives

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Research Scientists, Assay Biologists, and Drug Discovery Professionals Compound Focus: 2,5-Diaminopyrimidine-4-carboxylic a...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Research Scientists, Assay Biologists, and Drug Discovery Professionals Compound Focus: 2,5-Diaminopyrimidine-4-carboxylic acid (CAS: 1260859-20-8) and its synthetic derivatives.

Introduction & Pharmacological Context

In modern medicinal chemistry, pyrimidine-4-carboxylic acid scaffolds—specifically 2,5-Diaminopyrimidine-4-carboxylic acid (DPCA) —serve as highly versatile pharmacophores for the development of targeted kinase inhibitors[1]. The dual amino groups at the 2- and 5-positions provide critical hydrogen-bond donor/acceptor networks that interact with the hinge region of various kinases, while the carboxylic acid at the 4-position allows for facile functionalization (e.g., amide coupling) to probe the solvent-exposed or allosteric pockets of target proteins[2].

Recent drug discovery campaigns have successfully utilized substituted pyrimidine-4-carboxylic acids to develop highly potent inhibitors for Glycogen Synthase Kinase-3 (GSK-3)[1] and Bruton's Tyrosine Kinase (BTK)[3]. Because DPCA derivatives often act via targeted covalent inhibition or tight-binding allosteric modulation, evaluating their efficacy in cell culture requires a robust, self-validating assay cascade.

As a Senior Application Scientist, I have designed this protocol suite to move beyond basic cytotoxicity. This guide provides a tri-tiered workflow to validate DPCA-derived kinase inhibitors: (1) Phenotypic Viability , (2) Mechanistic Target Engagement , and (3) Apoptotic Induction .

Pathway Visualization: Mechanism of Action

To contextualize the assay design, the following diagram illustrates the classical signaling blockade achieved by DPCA-derived BTK inhibitors in B-cell lymphoma models (e.g., Ramos cells). By covalently binding to the kinase domain, the inhibitor prevents the phosphorylation of downstream PLCγ2, ultimately triggering apoptosis[3].

Pathway BCR B-Cell Receptor (BCR) SYK SYK Kinase BCR->SYK Activation BTK BTK SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylates DPCA DPCA-Derived Inhibitor DPCA->BTK Covalent Binding Calcium Calcium Flux PLCg2->Calcium IP3 Generation Apoptosis Apoptosis Calcium->Apoptosis Survival Blockade

Fig 1: DPCA-derived inhibitor targeting BTK signaling, blocking PLCγ2 and inducing apoptosis.

Experimental Design & Self-Validating Systems

A fundamental principle of assay biology is that no single readout should be trusted in isolation . To ensure data integrity (E-E-A-T), every protocol below is designed as a self-validating system.

  • Causality in Viability: We utilize ATP-quantitation (CellTiter-Glo) rather than tetrazolium reduction (MTT/MTS). DPCA derivatives can sometimes cause mitochondrial uncoupling, artificially lowering MTT signals without actual cell death. ATP measurement directly correlates with absolute viable cell numbers.

  • Causality in Target Engagement: We utilize In-Cell Westerns (ICW) rather than traditional Western Blots. ICW preserves the cellular context, prevents lysis-induced phosphatase artifacts, and allows for in-well normalization using a total protein stain, effectively eliminating well-to-well seeding variations.

Quantitative Data Summaries: Assay Parameters

Table 1: Optimal Cell Seeding Densities for DPCA-Derivative Assays (384-well format)

Cell LineTissue OriginAssay TypeSeeding Density (cells/well)Incubation Time
Ramos B-cell LymphomaViability / Apoptosis2,500 - 3,00072 hours
Ramos B-cell LymphomaTarget Engagement (ICW)10,000 - 15,0002 - 4 hours
HeLa Cervical AdenocarcinomaViability / Apoptosis1,000 - 1,50072 hours
HCT116 Colorectal CarcinomaTarget Engagement (ICW)5,000 - 8,0004 - 6 hours

Table 2: Expected Assay Quality Metrics (Self-Validation Thresholds)

MetricFormulaAcceptable RangeImplication if Failed
Z'-Factor $1 - \frac{3(\sigma_p + \sigma_n)}{\mu_p - \mu_n}$
Signal-to-Background (S/B) μp​/μn​ >5.0 Poor dynamic range; optimize cell density or reagent concentration.
DMSO Tolerance Signal_{DMSO} vs Signal_{Media} <5% varianceDMSO toxicity; ensure final DMSO concentration is ≤0.5% .

Step-by-Step Methodologies

Protocol 1: High-Throughput Cell Viability Assay (ATP Quantitation)

Objective: Determine the IC50 of DPCA-derivatives in target cell lines.

Reagents & Materials:

  • Target Cells (e.g., Ramos or HeLa)

  • DPCA-derivative test compounds (10 mM stocks in 100% DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • 384-well opaque white microplates (Corning)

Step-by-Step Procedure:

  • Cell Seeding: Harvest cells in the logarithmic growth phase. Resuspend in assay media (e.g., RPMI-1640 + 10% FBS) and seed into a 384-well white plate according to Table 1 (e.g., 2,500 Ramos cells in 20 µL/well).

  • Incubation: Incubate the plates overnight at 37°C, 5% CO2 to allow for acclimation (and adherence, if using adherent lines like HeLa).

  • Compound Dosing: Prepare a 10-point, 3-fold serial dilution of the DPCA-derivative in 100% DMSO. Use an acoustic dispenser (e.g., Echo 550) or intermediate dilution plates to transfer compounds to the assay plate. Critical Control: Ensure the final DMSO concentration across all wells (including vehicle controls) is exactly 0.5% (v/v).

  • Treatment: Incubate cells with the compound for 72 hours at 37°C.

  • Reagent Addition: Equilibrate the plate and CellTiter-Glo reagent to room temperature for 30 minutes. Add 20 µL of CellTiter-Glo reagent to each well.

  • Lysis & Stabilization: Shake the plate on an orbital shaker at 500 rpm for 2 minutes to induce lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Detection: Read luminescence on a multi-mode microplate reader (e.g., PerkinElmer EnVision) with an integration time of 0.1 seconds per well.

  • Data Analysis: Normalize data to the DMSO vehicle control (100% viability) and a media-only blank (0% viability). Fit the dose-response curve using a 4-parameter logistic (4PL) regression to calculate the IC50.

Protocol 2: Intracellular Target Engagement (Phospho-In-Cell Western)

Objective: Confirm that the DPCA-derivative directly inhibits the intended intracellular kinase target (e.g., BTK-mediated PLCγ2 phosphorylation) prior to cell death.

Scientific Rationale: Measuring proximal kinase signaling at an early time point (2-4 hours) confirms that the compound engages its target directly, rather than causing off-target cytotoxicity which subsequently downregulates global protein synthesis[4].

Step-by-Step Procedure:

  • Cell Seeding: Seed Ramos cells in a 384-well clear-bottom black plate at 15,000 cells/well in 20 µL of low-serum media (1% FBS) to reduce basal kinase activity. Incubate overnight.

  • Compound Treatment: Treat cells with DPCA-derivatives for 2 hours at 37°C.

  • Pathway Stimulation: Stimulate the B-Cell Receptor (BCR) by adding 10 µg/mL anti-IgM antibody for 10 minutes to induce a massive, synchronized phosphorylation of PLCγ2.

  • Fixation: Immediately add 4% Paraformaldehyde (PFA) directly to the wells (final concentration 4%). Incubate for 20 minutes at room temperature.

  • Permeabilization: Wash wells 3x with PBS, then add 0.1% Triton X-100 in PBS for 15 minutes.

  • Blocking: Block with Intercept® Blocking Buffer (LI-COR) for 1 hour at room temperature.

  • Primary Antibody Incubation: Add a primary antibody cocktail containing Rabbit anti-phospho-PLCγ2 (Tyr759) and Mouse anti-total-PLCγ2. Incubate overnight at 4°C.

  • Secondary Antibody & Normalization: Wash 3x with PBS-T (0.1% Tween-20). Add near-infrared secondary antibodies (e.g., IRDye 800CW Goat anti-Rabbit and IRDye 680RD Goat anti-Mouse) alongside CellTag™ 700 Stain (to normalize for cell number). Incubate for 1 hour at room temperature in the dark.

  • Imaging: Wash 3x with PBS-T. Image the plate using a near-infrared imaging system (e.g., LI-COR Odyssey). Calculate the ratio of Phospho-signal (800 nm) to Total-signal (680 nm) or CellTag (700 nm) to determine the IC50 of target engagement.

Protocol 3: Apoptosis Induction Assay (Caspase 3/7)

Objective: Determine if the mechanism of reduced viability is cytostatic (growth arrest) or cytotoxic via the intrinsic/extrinsic apoptotic pathways.

Step-by-Step Procedure:

  • Preparation: Seed cells and treat with DPCA-derivatives exactly as described in Protocol 1, but shorten the incubation time to 24-48 hours. Note: Caspase activation precedes loss of ATP, so earlier time points are critical.

  • Positive Control: Include a known apoptosis inducer (e.g., 1 µM Staurosporine) as a positive control for Caspase 3/7 activation[4].

  • Reagent Addition: Add Caspase-Glo® 3/7 Reagent at a 1:1 ratio to the cell culture volume.

  • Incubation: Shake the plate at 500 rpm for 30 seconds, then incubate at room temperature for 1 hour.

  • Detection: Measure luminescence. An increase in luminescent signal relative to the DMSO control indicates the induction of apoptosis.

References

  • Discovery of 2-(Anilino)pyrimidine-4-carboxamides as Highly Potent, Selective, and Orally Active Glycogen Synthase Kinase-3 (GSK-3) Inhibitors. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Molecular and Cellular Characterization of the Biological Effects of Ruthenium(II) Complexes Incorporating 2-Pyridyl-2-pyrimidine-4-carboxylic Acid. Journal of the American Chemical Society (ACS Publications). Available at:[Link]

  • Synthesis, Docking Study and Antimicrobial Activity Evaluation of Pyridyl Amides of Thieno[2,3-d]pyrimidine-4-carboxylic acid. Medical and Clinical Chemistry. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 2,5-Diaminopyrimidine-4-carboxylic Acid Precipitation

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering precipitation issues when working with 2,5-Diaminopyrimidine-4-carboxylic acid...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering precipitation issues when working with 2,5-Diaminopyrimidine-4-carboxylic acid in aqueous media or cell culture environments.

Due to its highly functionalized pyrimidine ring—containing two basic amino groups and one acidic carboxyl group—this molecule exhibits complex amphoteric (zwitterionic) behavior. Understanding the thermodynamic and kinetic drivers of its solubility is critical for maintaining compound integrity during biological assays.

Diagnostic Workflow

Before altering your experimental parameters, use the following logical workflow to identify the root cause of the precipitation.

Troubleshooting Start Precipitation Observed in Aqueous Media CheckPH Is media pH near the calculated pI (~pH 3-5)? Start->CheckPH AdjustPH Adjust pH > 7.0 (Deprotonate COOH) CheckPH->AdjustPH Yes CheckSolvent Was it diluted directly from 100% DMSO? CheckPH->CheckSolvent No Success Compound Solubilized AdjustPH->Success SolventShock Solvent Shock Use Stepwise Dilution CheckSolvent->SolventShock Yes CheckTemp Is the media cold (e.g., 4°C)? CheckSolvent->CheckTemp No SolventShock->Success WarmMedia Pre-warm media to 37°C before addition CheckTemp->WarmMedia Yes WarmMedia->Success

Diagnostic workflow for resolving 2,5-Diaminopyrimidine-4-carboxylic acid precipitation.

Frequently Asked Questions (FAQs)

Q1: Why does 2,5-Diaminopyrimidine-4-carboxylic acid crash out of solution when I dilute my DMSO stock into PBS or cell culture media? Causality: This phenomenon is driven by two factors: "solvent shock" and the molecule's zwitterionic nature. The compound is highly soluble in aprotic solvents like DMSO, which disrupt intermolecular hydrogen bonding. When introduced rapidly into an aqueous environment, the local concentration of water spikes, causing the hydrophobic interactions between the pyrimidine molecules to outcompete their interaction with water[1]. Furthermore, in the absence of counterions, zwitterions possess the lowest aqueous solubility at their isoelectric point (pI)[2]. If the final pH of your buffer approaches this pI, the net charge of the molecule becomes zero, minimizing hydration and maximizing crystallization.

Q2: How do I determine the optimal pH to keep this compound in solution? Causality: You must exploit the molecule's ionizable groups to force a net charge. The carboxylic acid at position 4 typically has a low pKa, while the amino groups at positions 2 and 5 act as weak bases. To ensure thermodynamic solubility, you must push the equilibrium so the molecule carries a distinct net charge. Adjusting the aqueous buffer to a physiological pH (e.g., pH 7.2 - 7.4) ensures the carboxylic acid is fully deprotonated (anionic form) while the amines remain largely neutral. For reference, the solubility of similar pyrimidine-4-carboxylic acids in PBS at pH 7.2 is approximately 1 mg/mL, whereas unbuffered water may lead to rapid precipitation[3].

Q3: What co-solvents or excipients can I use for in vitro assays without affecting cell viability? Causality: If pH adjustment is restricted by your biological assay requirements, you must lower the dielectric constant of the medium slightly to prevent aggregation. A common strategy is using a co-solvent system. For example, a mixture of DMSO and Polyethylene Glycol (e.g., PEG-300) can form co-solvent shells around the hydrophobic core of the pyrimidine[1]. To prevent cytotoxicity in cell culture, ensure the final DMSO concentration remains below 0.1% - 0.5% (v/v).

Q4: How do temperature shifts affect its stability in solution? Causality: The solubility of solid solutes in liquid solvents is directly proportional to temperature. If you prepare your media at 37°C and subsequently store it at 4°C, the solubility limit decreases, causing the compound to precipitate out of the supersaturated solution. Furthermore, repeated freeze-thaw cycles of the stock solution can cause the compound to crash out permanently due to the formation of microscopic seed crystals that act as nucleation sites[1].

Quantitative Data & Physicochemical Parameters

Use the following table to benchmark your experimental conditions against the known physicochemical boundaries of pyrimidine-4-carboxylic acid derivatives.

ParameterValue / RangeMechanistic Impact
Calculated pI (Isoelectric Point) ~3.5 - 4.5Represents the point of minimum aqueous solubility; avoid formulating near this pH range.
Max DMSO for Cell Culture 0.1% - 0.5% (v/v)Prevents cellular toxicity while aiding initial dissolution and preventing solvent shock.
Optimal Aqueous pH > 7.2Deprotonates the C4-carboxylic acid, forming a highly soluble anion[3].
Stock Storage Temp -20°C (Aliquoted)Prevents degradation; aliquoting avoids freeze-thaw cycles that promote crystal nucleation.

Self-Validating Experimental Protocols

To ensure reproducibility, do not just follow the steps—validate them. The following protocols incorporate built-in validation checkpoints.

Protocol A: Preparation of a Stable 10 mM Master Stock Solution

Objective: Create an anhydrous stock that resists nucleation.

  • Desiccation: Ensure the 2,5-Diaminopyrimidine-4-carboxylic acid powder is brought to room temperature in a desiccator before opening to prevent ambient moisture from condensing on the powder, which can initiate premature zwitterion formation.

  • Solvent Addition: Dissolve the required mass in 100% anhydrous DMSO. Do not use standard laboratory-grade DMSO, as its hygroscopic nature will pull in water over time, reducing solubility.

  • Sonication: Sonicate the solution in a water bath at 25°C for 5–10 minutes until visually clear.

  • Self-Validation Checkpoint: Hold the tube against a pure black background under a bright light. If any particulate scattering (Tyndall effect) is observed, the compound is not fully dissolved. Continue sonication or slightly warm the solution to 37°C.

  • Storage: Aliquot into single-use volumes and store at -20°C.

Protocol B: Stepwise Aqueous Dilution (Anti-Solvent Shock Method)

Objective: Introduce the compound to aqueous media without crossing the supersaturation threshold.

  • Pre-warming: Pre-warm the target aqueous buffer or cell culture media to 37°C. Cold media drastically lowers the thermodynamic solubility limit, triggering immediate precipitation.

  • Intermediate Dilution (Optional but Recommended): If your final concentration is high, create an intermediate stock by diluting the DMSO stock 1:10 into a compatible co-solvent (e.g., PEG-300) before adding it to the aqueous media.

  • Vortex-Assisted Addition: Place the warm media on a vortex mixer at low speed. Add the stock solution dropwise directly into the center of the vortex to ensure instantaneous dispersal, preventing local pockets of high compound/low water concentration.

  • Self-Validation Checkpoint: After 30 minutes of incubation at 37°C, centrifuge a 1 mL aliquot of the final media at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube. The absence of a visible pellet confirms that the compound has remained in a true solution rather than forming a micro-suspension.

References

  • Technical Support Center: Troubleshooting Compound Precipitation in Cell Culture Media Benchchem URL
  • How to desalt zwitterions?
  • PRODUCT INFORMATION - Pyrimidine-4-Carboxylic Acid Cayman Chemical URL
  • Common Cell Culture Problems: Precipitates Sigma-Aldrich URL

Sources

Optimization

Technical Support Center: Optimizing 2,5-Diaminopyrimidine-4-carboxylic Acid Synthesis

Welcome to the Technical Support Center. 2,5-Diaminopyrimidine scaffolds are highly valued as precursor pharmacophores for purine derivatives and covalent irreversible inhibitors targeting kinases like Bruton's Tyrosine...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 2,5-Diaminopyrimidine scaffolds are highly valued as precursor pharmacophores for purine derivatives and covalent irreversible inhibitors targeting kinases like Bruton's Tyrosine Kinase (BTK)[1]. However, synthesizing 2,5-diaminopyrimidine-4-carboxylic acid presents unique challenges that frequently compromise reaction yields.

This guide is designed for research scientists and drug development professionals. It moves beyond basic recipes to explain the mechanistic causality behind synthetic failures, providing self-validating protocols to ensure high-yield recovery of your target compound.

Mechanistic Workflow

The standard high-yield synthetic route relies on a two-step process starting from a commercially available 2-halo-5-nitropyrimidine derivative. The logic flow below illustrates the critical transformation pathway.

SynthesisPathway A 2-Chloro-5-nitropyrimidine- 4-carboxylic acid B 2-Amino-5-nitropyrimidine- 4-carboxylic acid A->B Amination (NH3, EtOH, 0°C) C 2,5-Diaminopyrimidine- 4-carboxylic acid B->C Nitro Reduction (H2, Pd/C, 25°C)

Synthetic pathway for 2,5-Diaminopyrimidine-4-carboxylic acid.

Troubleshooting Guides & FAQs

Q: Why is my yield consistently below 30% after the C5-nitro reduction step, despite complete consumption of the starting material? A: This is the most common failure point and is almost always due to product loss during isolation, not a failed reaction . 2,5-Diaminopyrimidine-4-carboxylic acid is a highly polar zwitterion. The pyrimidine nitrogens and the C2/C5 amino groups provide basic centers, while the C4-carboxylic acid is acidic. If you attempt a standard liquid-liquid extraction (e.g., Ethyl Acetate/Water), the product will remain entirely in the aqueous phase. Solution: Abandon liquid-liquid extraction. Instead, filter off the reduction catalyst, concentrate the filtrate, and perform an isoelectric point (pI) precipitation . Carefully adjust the aqueous pH to approximately 4.0–4.5. At this pH, the zwitterion reaches its lowest solubility and will precipitate as a filterable solid.

Q: I am observing a significant impurity with a mass of [M-44] in my LC-MS. How do I prevent this? A: An [M-44] mass shift indicates decarboxylation (loss of CO 2​ ). The pyrimidine ring is inherently electron-withdrawing. The presence of a C5-nitro group in the precursor makes the C4-carboxylic acid exceptionally labile. Heating the reaction mixture above 50°C, especially under strongly acidic conditions (such as when using SnCl 2​ /HCl for reduction), drives this decarboxylation[2]. Solution: Switch to a milder reduction method. Catalytic hydrogenation (H 2​ with 10% Pd/C) at room temperature (20–25°C) is strongly recommended to preserve the carboxylic acid moiety[1]. If chemical reduction is necessary due to catalyst poisons, use Iron powder in Acetic Acid (Fe/AcOH) at strictly controlled temperatures (<50°C)[3].

Q: During the initial amination of 2-chloro-5-nitropyrimidine-4-carboxylic acid, I see multiple spots on TLC. How can I improve regioselectivity? A: Lack of selectivity usually stems from using too strong a base or excessive heating during the nucleophilic aromatic substitution (S N​ Ar). The C2-chloride is already highly activated by the adjacent pyrimidine nitrogens and the para-nitro group. Solution: Perform the amination using a controlled equivalent of ammonia in ethanol at 0°C to room temperature. The reaction is self-validating: as the amine substitutes the chloride, the reaction mixture typically shifts from a pale solution to a bright yellow/orange suspension due to the formation of the highly conjugated 2-amino-5-nitropyrimidine derivative.

Troubleshooting Issue Low Yield of Target Acid Cause1 Incomplete Reduction Issue->Cause1 Cause2 Decarboxylation Issue->Cause2 Cause3 Isolation Loss (Zwitterion) Issue->Cause3 Sol1 Optimize H2 pressure or use Fe/AcOH Cause1->Sol1 Sol2 Keep Temp < 50°C Cause2->Sol2 Sol3 Isoelectric Point Precipitation (pH ~4) Cause3->Sol3

Troubleshooting logic tree for low reaction yields.

Quantitative Data: Reduction Method Comparison

Selecting the correct reduction method is the most critical variable for maximizing yield. The table below summarizes the operational trade-offs based on established pyrimidine synthesis protocols[2][3].

ParameterMethod A: Catalytic HydrogenationMethod B: Chemical ReductionMethod C: Harsh Chemical Reduction
Reagents H 2​ (1 atm), 10% Pd/C, MeOHFe powder, AcOHSnCl 2​ , EtOH / HCl
Temperature 25°C40–50°C70°C
Reaction Time 12 hours4 hours6 hours
Typical Yield 85–90% 65–75% < 40%
Mechanistic Outcome Clean nitro reduction; fully preserves the C4-carboxyl group.Avoids dehalogenation (if applicable); requires rigorous metal filtration.High rate of decarboxylation due to elevated heat and strong acid.
Risk Factors Catalyst poisoning by sulfur impurities; requires inert purging.Iron salts can chelate the product, lowering isolated yield.Complete loss of the C4-carboxylic acid moiety.

Standardized Experimental Protocol

This protocol is designed as a self-validating system . Visual and analytical checkpoints are embedded to ensure the causality of each step is verified before proceeding.

Step 1: Amination (S N​ Ar)
  • Preparation: Suspend 2-chloro-5-nitropyrimidine-4-carboxylic acid (1.0 eq) in anhydrous ethanol (0.2 M).

  • Temperature Control: Cool the suspension to 0°C using an ice bath to prevent over-reaction or ring-opening.

  • Nucleophilic Addition: Dropwise add a solution of ammonia in ethanol (2.5 eq). Causality: The excess ammonia acts as both the nucleophile and the acid scavenger, neutralizing the HCl generated during substitution.

  • Validation Checkpoint: Stir at room temperature for 4 hours. The reaction will transition from a pale suspension to a bright yellow precipitate. Monitor via LC-MS; the starting material peak must completely disappear, replaced by the corresponding [M-Cl+NH 2​ ] mass.

  • Isolation: Concentrate under reduced pressure, acidify to pH 3 with 1M HCl to fully protonate the carboxylic acid, filter the bright yellow solid, and dry under vacuum.

Step 2: Nitro Reduction
  • Preparation: Dissolve the intermediate 2-amino-5-nitropyrimidine-4-carboxylic acid (1.0 eq) in methanol (0.1 M).

  • Safety Purge: Purge the flask with Argon for 5 minutes. Causality: This prevents the ignition of methanol vapors when introducing the highly active palladium catalyst.

  • Catalyst Addition: Carefully add 10% Pd/C (0.1 eq by weight). Evacuate the flask and backfill with Hydrogen gas (balloon pressure).

  • Validation Checkpoint: Stir vigorously at 25°C for 12 hours. The deep yellow color of the nitro compound will fade to a nearly colorless or pale solution, and hydrogen uptake will cease. LC-MS will confirm the disappearance of the nitro mass and the appearance of the amine mass.

  • Filtration: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad thoroughly with hot methanol.

  • Isoelectric Isolation (Critical Step): Concentrate the filtrate to 20% of its original volume. Carefully adjust the pH to ~4.0-4.5 using 1M HCl or 1M NaOH to reach the isoelectric point of the zwitterion. Cool to 4°C overnight and collect the precipitated 2,5-diaminopyrimidine-4-carboxylic acid by vacuum filtration.

Sources

Troubleshooting

Technical Support Center: HPLC Mobile Phase Optimization for 2,5-Diaminopyrimidine-4-carboxylic Acid

Physicochemical Context & Diagnostic Workflow As a highly polar, amphoteric molecule, 2,5-diaminopyrimidine-4-carboxylic acid presents unique chromatographic challenges. The presence of two basic amino groups and an acid...

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Author: BenchChem Technical Support Team. Date: April 2026

Physicochemical Context & Diagnostic Workflow

As a highly polar, amphoteric molecule, 2,5-diaminopyrimidine-4-carboxylic acid presents unique chromatographic challenges. The presence of two basic amino groups and an acidic carboxylic acid moiety results in a zwitterionic state across a broad pH range. In high-performance liquid chromatography (HPLC), this extreme hydrophilicity typically leads to zero retention (elution at the void volume, t0​ ) on standard reversed-phase (RP) C18 columns. Furthermore, the basic amines readily undergo secondary ion-exchange interactions with residual ionized silanols on the silica matrix, causing severe peak tailing.

To achieve reproducible retention and symmetrical peak shapes, the chromatographic retention mechanism must be fundamentally altered using either Hydrophilic Interaction Liquid Chromatography (HILIC) or Ion-Pairing Reversed-Phase (IP-RP) chromatography.

HPLC_Workflow N1 Initial RP-HPLC Run (Standard C18) N2 Elutes at Void Volume? (k' < 1) N1->N2 N3 Severe Peak Tailing? (Asymmetry > 1.5) N2->N3 No N4 Implement HILIC Mode (>70% ACN, bare silica/amide) N2->N4 Yes (High Polarity) N5 Use Ion-Pairing (IP-RP) (e.g., 0.1% TFA / HFBA) N2->N5 Yes (UV Detection) N6 Optimize Buffer & pH (Formate/Acetate, pH < 3) N3->N6 Yes (Silanol Interactions) N7 Use Mixed-Mode Column (e.g., Anion/Cation Exchange) N3->N7 Yes (Persistent Tailing) N8 Robust Retention & Symmetrical Peaks N3->N8 No N4->N8 N5->N3 N6->N8 N7->N8

Diagnostic workflow for resolving retention and tailing of polar pyrimidines.

Troubleshooting FAQs

Q1: My compound elutes completely at the void volume on a standard C18 column. How can I increase retention? Causality & Solution: 2,5-Diaminopyrimidine-4-carboxylic acid lacks sufficient hydrophobic surface area to partition effectively into a nonpolar C18 stationary phase. To resolve this, you must shift the retention mechanism:

  • HILIC Strategy: Switch to a polar stationary phase (e.g., bare silica, amide, or zwitterionic) and use a highly organic mobile phase (typically 70–95% Acetonitrile) with an aqueous buffer. In HILIC, the polar analyte partitions into a water-enriched layer immobilized on the stationary phase, drastically increasing retention for hydrophilic compounds.

  • Ion-Pairing Strategy (IP-RP): Add an anionic ion-pairing reagent to the mobile phase. Reagents like Trifluoroacetic acid (TFA, 0.1% v/v) or heptafluorobutyric acid (HFBA) neutralize the positively charged amino groups, forming a more hydrophobic, neutral complex that retains well on reversed-phase columns[1].

Q2: I am experiencing severe peak tailing (Asymmetry factor > 2.0). What mobile phase adjustments will fix this? Causality & Solution: Peak tailing for diaminopyrimidines is primarily driven by secondary electrostatic interactions between the protonated amino groups and negatively charged residual silanols ( SiO− ) on the silica support.

  • pH Control: Lower the mobile phase pH to < 3.0 using formic acid or phosphoric acid. The pKa of isolated silanols is approximately 3.5–4.5; lowering the pH fully protonates them ( SiOH ), neutralizing their charge and eliminating the electrostatic attraction.

  • Buffer Capacity: Ensure adequate buffer concentration (10–20 mM) to maintain the local pH at the column surface.

  • Alternative Columns: If tailing persists, switch to a polar-embedded column or a mixed-mode column (e.g., Newcrom R1) specifically designed with low silanol activity to handle highly polar diamines[2].

Q3: How do I choose between HILIC and Ion-Pairing for LC-MS applications? Causality & Solution: While both techniques improve retention, their mass spectrometry (MS) compatibility differs drastically. Traditional ion-pairing agents (like alkyl sulfonates or high concentrations of TFA) cause severe ion suppression in Electrospray Ionization (ESI) and contaminate the MS source. For LC-MS workflows, HILIC is the superior choice . The high organic content (Acetonitrile) in the HILIC mobile phase significantly enhances droplet desolvation and ionization efficiency in the ESI source. If you must use RP-HPLC for LC-MS, utilize volatile mobile phase additives like 0.1% Formic Acid or very low concentrations of TFA, though the latter may still induce moderate signal suppression[3].

Comparative Data: HILIC vs. IP-RP

ParameterHILIC ModeIon-Pairing RP-HPLC (IP-RP)
Primary Retention Mechanism Partitioning into a stationary aqueous layerHydrophobic interaction of the neutralized ion-pair
Typical Mobile Phase 70–95% Organic (Acetonitrile)5–30% Organic (Methanol or Acetonitrile)
Buffer Requirement 10–20 mM Ammonium Formate/Acetate0.1% TFA, HFBA, or Alkyl Sulfonates
LC-MS Compatibility Excellent (Enhances ESI sensitivity)Poor to Moderate (High risk of ion suppression)
Column Equilibration Time Long (20–40 column volumes)Moderate (10–20 column volumes)
Optimal pH Range pH 3.0 – 5.0pH 2.0 – 3.0

Validated Experimental Protocols

Protocol A: HILIC Mobile Phase Optimization Workflow

Objective: Establish robust retention for 2,5-Diaminopyrimidine-4-carboxylic acid using hydrophilic interaction.

  • Column Selection: Install a zwitterionic (ZIC-HILIC) or amide-bonded silica column.

  • Aqueous Buffer Preparation: Prepare a 100 mM Ammonium Formate stock solution in HPLC-grade water. Adjust the pH to 3.5 using pure formic acid. Filter through a 0.22 µm membrane.

  • Mobile Phase Blending:

    • Line A (Weak Solvent): 95% Acetonitrile / 5% Water containing a final concentration of 10 mM Ammonium Formate.

    • Line B (Strong Solvent): 50% Acetonitrile / 50% Water containing a final concentration of 10 mM Ammonium Formate.

  • Equilibration: Flush the column with 30 column volumes (CV) of 50% Line A / 50% Line B to fully hydrate the stationary phase. Subsequently, equilibrate with 100% Line A for 20 CV.

  • Gradient Execution: Run a linear gradient from 100% A to 100% B over 15 minutes.

    • Scientific Rationale: In HILIC, water acts as the strong eluting solvent. Increasing the proportion of Line B increases the aqueous content, which disrupts the water-enriched layer and elutes the highly polar pyrimidine.

Protocol B: Ion-Pairing Reversed-Phase (IP-RP) Setup (UV Detection)

Objective: Retain the amphoteric pyrimidine on a standard C18 column via charge neutralization.

  • Column Selection: Install a fully end-capped C18 or a solid-core polar-embedded RP column (e.g., Waters CORTECS T3) to minimize residual silanol interactions.

  • Mobile Phase A (Aqueous): Add 0.1% (v/v) Trifluoroacetic acid (TFA) to HPLC-grade water.

    • Scientific Rationale: TFA lowers the pH to ~2.0, fully protonating the carboxylic acid and amino groups. The trifluoroacetate anion pairs with the basic amines to form a neutral, hydrophobic complex that partitions into the C18 phase.

  • Mobile Phase B (Organic): Add 0.1% (v/v) TFA to HPLC-grade Acetonitrile.

  • Isocratic Testing: Begin with an isocratic hold at 5% B. If the retention factor ( k′ ) is > 5, increase the organic modifier by 5% increments until k′ is optimized between 2 and 5.

  • Wash Protocol: Post-analysis, flush the column with 50:50 Water:Acetonitrile (without TFA) for 20 CV to prevent ion-pair reagent accumulation and stationary phase degradation.

References

  • Title: A Validated HPLC-MS/MS Assay for 14-O-[(4,6-Diaminopyrimidine-2-yl)
  • Source: acs.
  • Source: waters.
  • Source: sielc.

Sources

Optimization

reducing byproducts in 2,5-Diaminopyrimidine-4-carboxylic acid crystallization

Welcome to the Technical Support Center for the crystallization and purification of 2,5-Diaminopyrimidine-4-carboxylic acid . This portal is designed for researchers and drug development professionals seeking to optimize...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the crystallization and purification of 2,5-Diaminopyrimidine-4-carboxylic acid . This portal is designed for researchers and drug development professionals seeking to optimize yields, eliminate byproducts, and scale up their crystallization workflows.

Due to its unique structural features—an electron-deficient pyrimidine ring coupled with two electron-donating amino groups and a carboxylic acid—this compound presents specific thermodynamic and chemical challenges[1][2]. This guide provides field-proven, mechanistically grounded solutions to mitigate degradation and byproduct formation.

Section 1: Mechanistic Overview of Byproduct Formation

Understanding the "why" behind byproduct formation is critical for rational process design. The degradation pathways of 2,5-Diaminopyrimidine-4-carboxylic acid during crystallization are primarily driven by three mechanisms:

  • Amine Oxidation: The presence of two amino groups at the 2- and 5-positions renders the pyrimidine ring highly electron-rich. This lowers the oxidation potential, making the molecule highly susceptible to atmospheric oxygen, leading to the formation of N-oxides or colored polymeric azo-compounds[3].

  • Thermal Decarboxylation: Pyrimidine-4-carboxylic acids are inherently prone to decarboxylation. The electronegative nitrogen atoms in the pyrimidine ring stabilize the intermediate carbanion formed during the loss of CO₂, making the C-C bond labile at elevated temperatures[4][5].

  • Zwitterionic Solvent Entrapment: As an amphoteric molecule, it forms a zwitterion at its isoelectric point (pI)[6][7]. Rapid precipitation at the pI causes "oiling out" (liquid-liquid phase separation), which traps solvent and dissolved impurities inside amorphous aggregates rather than forming a pure crystal lattice.

Degradation Start 2,5-Diaminopyrimidine- 4-carboxylic acid Oxidation Amine Oxidation (Color Bodies & N-Oxides) Start->Oxidation O2, High pH, Light Decarboxylation Thermal Decarboxylation (Des-carboxy Impurity) Start->Decarboxylation T > 60°C, Prolonged Heating Zwitterion Zwitterion Aggregation (Oiling Out / Entrapment) Start->Zwitterion Rapid pH Shift to pI

Fig 1. Primary degradation and byproduct pathways during pyrimidine crystallization.

Section 2: Troubleshooting Guides & FAQs

Q1: Why is my crystallized product turning brown or yellow, and how do I prevent it? A1: Color bodies are a direct indicator of oxidative degradation of the 2,5-diamino moiety[3]. When the compound is dissolved in alkaline or neutral media at elevated temperatures, trace oxygen reacts with the amines.

  • The Fix: Implement rigorous inerting. Sparge your crystallization solvent with nitrogen until Dissolved Oxygen (DO) is < 2 ppm before adding the API. If the issue persists, introduce a mild, pharmaceutically acceptable antioxidant (e.g., 0.1% w/w sodium metabisulfite) during the dissolution phase.

Q2: HPLC analysis shows a major impurity lacking the carboxylic acid group. What is happening? A2: You are observing thermal decarboxylation. The pyrimidine-4-carboxylic acid structure acts as a "masked synthon" that is highly sensitive to heat[4][5]. Heating the solution above 60 °C provides the activation energy required to cleave the carboxyl group as CO₂.

  • The Fix: Never exceed a dissolution temperature of 55 °C. If the compound does not dissolve at this temperature, do not increase the heat; instead, adjust the pH (drop pH < 2.0 to protonate the amines) to increase solubility thermodynamically.

Q3: My yield is low, and the isolated solid is a sticky, oily mass rather than distinct crystals. How can I optimize this? A3: This is classic "oiling out" caused by the rapid formation of the zwitterion[6][7]. When you adjust the pH to the isoelectric point too quickly, the molecule rapidly sheds its hydration sphere, separating into a solute-rich liquid phase rather than nucleating into a solid crystal.

  • The Fix: Transition from a "crash precipitation" to a "controlled reactive crystallization." Titrate the pH toward the pI very slowly (0.05 pH units/min), and introduce seed crystals just before the pI is reached to force the thermodynamic pathway toward solid nucleation rather than liquid-liquid separation.

Section 3: Quantitative Optimization Metrics

To establish a reproducible, byproduct-free process, adhere strictly to the Critical Process Parameters (CPPs) outlined below.

ParameterTarget RangeConsequence of Deviation
Dissolved Oxygen (DO) < 2.0 ppm> 2.0 ppm leads to rapid amine oxidation and colored byproducts.
Dissolution Temp. 45 °C – 55 °C> 60 °C induces thermal decarboxylation (loss of CO₂).
Crystallization pH (pI) 3.8 – 4.2Deviations > 0.5 units from pI cause severe yield loss due to zwitterion ionization.
Cooling Rate 0.1 °C – 0.2 °C/minFaster cooling causes supersaturation spikes, oiling out, and solvent entrapment.

Section 4: Validated Experimental Protocol

Workflow: Reactive Isoelectric Crystallization Self-Validating Principle: This protocol utilizes In-Process Controls (IPCs) as stage-gates. The process cannot proceed unless the thermodynamic or chemical state is validated, ensuring trustworthiness and reproducibility.

Step 1: Acidic Dissolution & Deoxygenation

  • Suspend crude 2,5-Diaminopyrimidine-4-carboxylic acid in deionized water (10 volumes relative to API weight).

  • Gradually add 1M HCl until the pH is < 2.0.

    • Causality: Low pH fully protonates the basic amino groups, breaking the zwitterionic network and ensuring complete dissolution without the need for excessive heat.

  • Sparge the solution with Nitrogen gas for 30 minutes.

    • IPC Gate 1: Verify DO is < 2 ppm using a dissolved oxygen probe. Do not proceed to heating until DO is validated.

Step 2: Temperature Control & Polish Filtration

  • Heat the inerted solution to 50 °C under continuous nitrogen flow.

    • Causality: Capping the temperature at 50 °C guarantees the suppression of thermal decarboxylation.

  • Perform a hot polish filtration through a 0.45 µm PTFE filter into a pre-heated, inerted crystallizer to remove insoluble mechanical impurities.

Step 3: Isoelectric Titration (Nucleation)

  • Maintain the crystallizer jacket at 50 °C.

  • Begin a slow, controlled addition of 1M NaOH (or aqueous ammonia) at a rate of 0.05 vol/min.

  • Pause titration when the pH reaches 3.5. Add 1% w/w pure seed crystals of 2,5-Diaminopyrimidine-4-carboxylic acid.

  • Resume titration until the target isoelectric point (pI) of ~4.0 is reached.

    • IPC Gate 2: Verify the pH remains stable at 4.0 ± 0.2 for 15 minutes.

Step 4: Linear Cooling & Isolation

  • Apply a linear cooling profile of 0.1 °C/min from 50 °C down to 5 °C.

    • Causality: A slow, linear cooling rate prevents supersaturation spikes, avoiding "oiling out" and the entrapment of mother liquor within the crystal lattice.

  • IPC Gate 3: Verify supernatant concentration via HPLC to ensure crystallization is complete and yield is maximized.

  • Filter the slurry and wash the filter cake with a cold (5 °C) water/ethanol mixture (80:20). Dry under vacuum at 40 °C.

Section 5: Visual Workflow

Workflow Dissolution 1. Acidic Dissolution (pH < 2, T=50°C) Inerting 2. Nitrogen Sparging (DO < 2 ppm) Dissolution->Inerting Titration 3. Controlled Titration (Target pI ~4.0) Inerting->Titration Cooling 4. Linear Cooling (0.1°C/min to 5°C) Titration->Cooling Isolation 5. Filtration & Wash (Cold Anti-solvent) Cooling->Isolation

Fig 2. Optimized reactive isoelectric crystallization workflow with self-validating IPCs.

Sources

Troubleshooting

Technical Support Center: Overcoming Low Reactivity of 2,5-Diaminopyrimidine-4-carboxylic Acid Amine Groups

Welcome to the Advanced Technical Support Center. This resource is designed for researchers, medicinal chemists, and drug development professionals working with the highly challenging 2,5-diaminopyrimidine-4-carboxylic a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This resource is designed for researchers, medicinal chemists, and drug development professionals working with the highly challenging 2,5-diaminopyrimidine-4-carboxylic acid scaffold—a critical building block in the synthesis of kinase inhibitors (such as Bruton's Tyrosine Kinase [BTK] inhibitors)[1][2].

Below, you will find field-proven troubleshooting guides, causality-driven mechanistic insights, quantitative data, and self-validating protocols to overcome the intrinsic chemical deactivation of this molecule.

Part 1: Troubleshooting Guide & Mechanistic FAQs

Q1: Why are the amine groups on 2,5-diaminopyrimidine-4-carboxylic acid so unreactive during standard amide coupling? A1: The low nucleophilicity is the result of two synergistic deactivating factors. First, the pyrimidine ring is highly electron-deficient; the two endocyclic nitrogen atoms withdraw electron density from the exocyclic 2- and 5-amino groups via strong inductive and resonance effects[3]. Second, the presence of the 4-carboxylic acid group leads to the formation of a stable zwitterion (or strong intramolecular hydrogen bonding) in solution. This locks the amine lone pair, rendering it thermodynamically unavailable for nucleophilic attack on activated electrophiles.

Q2: I am using EDC/HOBt for an amide coupling with the 5-amino group, but I see <10% conversion. How can I drive this reaction? A2: Carbodiimide-based reagents like EDC/HOBt are insufficient for highly deactivated heteroaryl amines. You must switch to a more electrophilic uronium-based coupling reagent. COMU or HATU are highly recommended[4][5]. COMU, in particular, forms a highly reactive ester intermediate and operates efficiently with just one equivalent of base, minimizing side reactions[5]. Furthermore, elevating the reaction temperature to 50–60 °C can help overcome the high activation energy barrier associated with the deactivated amine.

Q3: Is there a way to transiently protect the carboxylic acid and activate the amine simultaneously without a multi-step sequence? A3: Yes. The application of an in situ silylation strategy using N,O-Bis(trimethylsilyl)acetamide (BSA) is a highly effective protocol[6][7]. BSA reacts with the carboxylic acid to form a transient O-silyl ester, preventing zwitterion formation. Concurrently, it silylates the amine. The silylated amine exhibits significantly higher nucleophilicity due to the disruption of hydrogen bonding networks and the inductive electron-donating effect of the silicon atom, facilitating rapid acylation[6].

Q4: What are the best conditions for a Buchwald-Hartwig cross-coupling on this scaffold? A4: For C–N cross-coupling, the pyrimidine nitrogens can chelate and poison standard palladium catalysts. To prevent this, use bulky, electron-rich biarylphosphine ligands such as BrettPhos or RuPhos , which favor rapid reductive elimination and prevent off-target chelation[3]. A strong, non-nucleophilic base like Cs₂CO₃ is required to deprotonate the weakly acidic heteroaryl amine during the catalytic cycle.

Part 2: Quantitative Data & Reagent Selection

The following table summarizes the performance of various coupling reagents when attempting amide bond formation with deactivated pyrimidine amines.

Coupling ReagentChemical ClassRelative Reactivity with Heteroaryl AminesEpimerization RiskBase RequirementTypical Yield
EDC / HOBt CarbodiimideLowModerate1–2 equiv< 10%
PyBOP PhosphoniumModerateLow2 equiv30–40%
HATU GuanidiniumHighLow2 equiv70–85%
COMU UroniumVery HighVery Low1 equiv> 90%

Data synthesized from comparative peptide coupling studies on deactivated amines[4][5].

Part 3: Self-Validating Experimental Protocols

Protocol 1: Direct Amide Coupling using COMU

This protocol utilizes COMU to generate a highly reactive active ester. The reaction is self-validating: COMU produces a distinct color change during activation, allowing visual confirmation of the reactive intermediate[5].

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under argon, dissolve the carboxylic acid partner (1.0 equiv) and COMU (1.1 equiv) in anhydrous DMF to achieve a 0.2 M concentration.

  • Activation: Add N,N-Diisopropylethylamine (DIPEA) (1.0 equiv) and stir at room temperature for 5 minutes. Self-Validation Check: The solution will undergo a visible color change (typically to yellow/orange), confirming the formation of the active Oxyma-based ester.

  • Coupling: Add the 2,5-diaminopyrimidine-4-carboxylic acid (1.0 equiv).

  • Heating: Heat the reaction mixture to 55 °C. The elevated temperature provides the kinetic energy required for the deactivated amine to attack the active ester.

  • Workup: After 2–4 hours (monitor via LC-MS), quench the reaction with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x), wash the organic layer with brine, dry over Na₂SO₄, and concentrate for purification.

Protocol 2: In Situ Silylation-Mediated Acylation using BSA

This protocol uses a "silatropic switch" to transiently mask the problematic carboxylic acid and boost amine nucleophilicity[6].

Step-by-Step Methodology:

  • Suspension: Suspend 2,5-diaminopyrimidine-4-carboxylic acid (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.1 M) under an inert atmosphere. At this stage, the starting material will be largely insoluble due to zwitterionic networks.

  • Silylation: Add N,O-Bis(trimethylsilyl)acetamide (BSA) (3.0 equiv). Stir at 40 °C for 30–60 minutes. Self-Validation Check: The opaque suspension will transition into a completely clear solution. This physical phase change confirms that the zwitterion has been broken and the O-silyl ester/N-silyl amine species have successfully formed.

  • Acylation: Cool the clear solution to 0 °C and add the desired electrophile (e.g., an acid chloride, 1.2 equiv) dropwise.

  • Deprotection & Isolation: Stir for 1 hour at room temperature. Quench the reaction by adding an excess of Methanol. The methanol solvolyzes the transient silyl groups, regenerating the free carboxylic acid and precipitating the functionalized product, which can be collected via vacuum filtration.

Part 4: Logical Workflow Diagram

G Start 2,5-Diaminopyrimidine-4-carboxylic acid (Deactivated Amine) Decision Select Desired Transformation Start->Decision Amide Amide Bond Formation Decision->Amide CrossC C-N Cross Coupling Decision->CrossC Silyl In Situ Silylation (BSA Addition) Amide->Silyl Method A Uronium Uronium Activation (COMU / HATU) Amide->Uronium Method B Ligand Bulky Phosphine (BrettPhos / RuPhos) CrossC->Ligand Success1 High-Yield Acylated Product Silyl->Success1 Uronium->Success1 Success2 High-Yield N-Aryl Product Ligand->Success2

Decision matrix for functionalizing deactivated 2,5-diaminopyrimidine-4-carboxylic acid amines.

References

  • Li, X. et al. "Discovery of a Series of 2,5-Diaminopyrimidine Covalent Irreversible Inhibitors of Bruton’s Tyrosine Kinase with in Vivo Antitumor Activity." Journal of Medicinal Chemistry.[Link]

  • El-Faham, A. et al. "Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey." Organic Process Research & Development.[Link]

  • Rao, C. et al. "In Situ Carboxyl Activation Using a Silatropic Switch: A New Approach to Amide and Peptide Constructions." Journal of the American Chemical Society.[Link]

Sources

Optimization

Technical Support Center: Resolving Peak Tailing for 2,5-Diaminopyrimidine-4-carboxylic Acid in LC-MS

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering chromatographic challenges with 2,5-Diaminopyrimidine-4-carboxylic acid...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering chromatographic challenges with 2,5-Diaminopyrimidine-4-carboxylic acid. Specifically, we will address the common and frustrating issue of peak tailing in LC-MS analysis. This document provides in-depth troubleshooting strategies, detailed experimental protocols, and a foundational understanding of why this particular molecule is prone to asymmetrical peak shapes.

Understanding the Challenge: The Physicochemical Nature of 2,5-Diaminopyrimidine-4-carboxylic Acid

Effective troubleshooting begins with understanding the analyte. 2,5-Diaminopyrimidine-4-carboxylic acid is a polar molecule with multiple functional groups that contribute to its complex chromatographic behavior.

  • Polarity and Multiple Functional Groups: The presence of two amino groups (basic) and a carboxylic acid group (acidic) makes the molecule zwitterionic over a certain pH range. This high polarity makes it poorly retained on traditional reversed-phase (C18) columns under typical mobile phase conditions.[1][2]

  • Chelating Properties: The arrangement of the amino and carboxyl groups creates a potential metal-chelating site. This means the molecule can interact strongly with trace metal ions present in the LC system, including the column hardware (stainless steel frits and tubing), the stationary phase itself, or the sample matrix.[3][4][5] These interactions are a primary cause of severe peak tailing.[4]

  • Secondary Silanol Interactions: On silica-based columns, the amino groups can engage in strong, undesirable ionic or hydrogen-bonding interactions with residual silanol groups (Si-OH) on the stationary phase surface.[4][6][7] This leads to a secondary retention mechanism that broadens and tails the peak.[7]

These properties combined make achieving a sharp, symmetrical peak for 2,5-Diaminopyrimidine-4-carboxylic acid a significant analytical challenge.

Troubleshooting Guide: A Systematic Approach

Peak tailing can stem from chemical interactions, column issues, or problems with the instrument itself. This guide provides a logical workflow to diagnose and resolve the issue.

Is the Problem Chemical or Mechanical?

First, determine the scope of the problem.

  • If only the peak for 2,5-Diaminopyrimidine-4-carboxylic acid (and other structurally similar analytes) is tailing , the issue is likely chemical in nature (secondary interactions, metal chelation).

  • If all peaks in the chromatogram are tailing , the problem is likely mechanical or physical, such as a column void, a blocked frit, or extra-column dispersion.[6][8][9]

The following troubleshooting workflow is designed to address the more common chemical causes specific to this analyte.

Caption: A logical workflow for troubleshooting peak tailing.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My peak for 2,5-Diaminopyrimidine-4-carboxylic acid is tailing significantly on a C18 column. What is the first thing I should try?

A: The first and often most effective step is to adjust the mobile phase pH and add a suitable additive.

Explanation: Peak tailing for this compound on reversed-phase columns is frequently caused by interactions between its basic amino groups and acidic silanol groups on the silica surface.[4][10] By lowering the mobile phase pH, you protonate the silanol groups, neutralizing their negative charge and minimizing these secondary ionic interactions.[10][11]

Troubleshooting Guide: Mobile Phase Modification

  • Action: Adjust the aqueous component of your mobile phase to a pH between 2.5 and 3.0.

  • Protocol:

    • Prepare your aqueous mobile phase (e.g., HPLC-grade water).

    • Add an acidic modifier. 0.1% formic acid is a common and effective choice for LC-MS compatibility.[10]

    • Confirm the pH is in the desired range.

  • Rationale: At a low pH, the carboxylic acid group on the analyte will be protonated (neutral), while the amino groups will be protonated (positive). The stationary phase silanols will also be protonated (neutral), thus reducing the ionic secondary interactions that cause tailing.

  • Consideration: Ensure your column is stable at this pH. Most modern silica-based columns are stable down to pH 2.

Mobile Phase AdditiveTypical ConcentrationPurposeMS Compatibility
Formic Acid 0.1% (v/v)Acidifies mobile phase, protonates silanols.[10]Excellent
Trifluoroacetic Acid (TFA) 0.05% - 0.1% (v/v)Strong ion-pairing agent, very effective at reducing tailing.Poor (causes ion suppression)
Ammonium Formate/Acetate 5-20 mMActs as a buffer and can help improve peak shape.[12]Good
Q2: I've added formic acid, but the peak is still tailing. What's my next move?

A: If pH adjustment isn't sufficient, the issue is likely due to metal chelation or the high polarity of the analyte. The next steps are to consider system passivation or switch to a more appropriate column chemistry, such as Hydrophilic Interaction Liquid Chromatography (HILIC).

Troubleshooting Guide: Addressing Metal Chelation and High Polarity

Option A: System Passivation Metal ions leaching from stainless steel components of the HPLC system can chelate with your analyte, causing severe tailing.[3][5][13] Passivation involves treating the system to remove these active sites.[14][15][16]

  • Action: Passivate the LC system with an acid wash.

  • Protocol (Example):

    • Remove the column and replace it with a union.

    • Flush the system with HPLC-grade water.

    • Flush the system with a solution of 6M Nitric Acid or 0.5% Phosphoric Acid in 90:10 acetonitrile:water for 1-2 hours at a low flow rate (e.g., 0.1 mL/min).[16][17]

    • Flush thoroughly with HPLC-grade water until the eluent is neutral.

    • Flush with your mobile phase before reinstalling the column.

  • Expert Tip: For persistent issues, consider using a system with bio-inert or PEEK flow paths and column hardware to minimize metal contact.[3][15] Adding a chelating agent like EDTA to the mobile phase (e.g., 1-5 mM) can also be effective, but may interfere with MS detection and should be used cautiously.[14][18]

Option B: Switch to a HILIC Column For highly polar compounds that are poorly retained in reversed-phase, HILIC is an excellent alternative.[1][19][20] HILIC uses a polar stationary phase (like bare silica or a diol-bonded phase) and a high organic mobile phase.[1][2]

  • Action: Develop a method using a HILIC column.

  • Protocol (Starting Point):

    • Column: Use a HILIC stationary phase (e.g., Amide, Silica, Diol).

    • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with a high percentage of Mobile Phase B (e.g., 95%) and decrease it to increase elution strength.

    • Sample Diluent: The sample must be dissolved in a high-organic solvent (e.g., 80% acetonitrile) to ensure good peak shape for early eluting peaks.[19]

  • Rationale: In HILIC, retention is based on partitioning into a water-enriched layer on the stationary phase surface. This provides good retention for polar analytes that elute in the void volume in reversed-phase chromatography.[1][2]

Chelation_Diagram cluster_0 Analyte Interaction with Metal Ion Analyte 2,5-Diaminopyrimidine-4-carboxylic acid (Chelating Agent) Metal Metal Ion (Fe²⁺, Ti⁴⁺) from System Hardware Analyte->Metal Chelation Complex Analyte-Metal Complex (Adsorbed to Surface) Metal->Complex Forms Tailing Delayed Elution & PEAK TAILING Complex->Tailing Leads to

Caption: Metal chelation leading to peak tailing.

Q3: Can my sample injection conditions cause peak tailing?

A: Absolutely. Mismatch between the sample solvent and the mobile phase is a common cause of peak distortion.

Troubleshooting Guide: Sample and Injection Conditions

  • Solvent Mismatch: Injecting a sample dissolved in a solvent significantly stronger than the initial mobile phase will cause peak fronting or splitting, but can sometimes manifest as tailing.[4][6]

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase composition.[9] If solubility is an issue, use the weakest solvent possible that still dissolves the analyte.

  • Sample Overload: Injecting too much analyte mass can saturate the stationary phase, leading to peak tailing.[4][8]

    • Solution: Dilute your sample by a factor of 10 and re-inject. If the peak shape improves, you were likely overloading the column.

Summary of Recommendations

IssueProbable Cause(s)Recommended Solution(s)
Peak Tailing (Analyte Specific) 1. Secondary silanol interactions.2. Metal chelation.1. Lower mobile phase pH to <3 with 0.1% Formic Acid.2. Use a modern, high-purity "Type B" silica column.3. Passivate the LC system with an acid wash.4. Use a bio-inert LC system or column.
Poor Retention & Tailing High analyte polarity.1. Switch to a HILIC column and method.2. Ensure sample is dissolved in high-organic solvent for HILIC.
All Peaks Tailing or Distorted 1. Column void or blockage.2. Extra-column dead volume.1. Replace the column inlet frit or guard column.2. Check all fittings and tubing for proper connections.
Peak Shape Varies Sample solvent mismatch or overload.1. Dissolve sample in initial mobile phase.2. Reduce injection volume or sample concentration.

By systematically addressing these potential causes, you can successfully troubleshoot and resolve the peak tailing of 2,5-Diaminopyrimidine-4-carboxylic acid, leading to more accurate and reliable LC-MS results.

References
  • Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. Longdom Publishing. [Link]

  • How to Reduce Peak Tailing in HPLC? Phenomenex. [Link]

  • Mastering HILIC-Z Separation for Polar Analytes. Agilent. [Link]

  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International - Chromatography Online. [Link]

  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC International - Chromatography Online. [Link]

  • Effect of Mobile Phase Additives in Packed-Column Subcritical and Supercritical Fluid Chromatography. Analytical Chemistry - ACS Publications. [Link]

  • How can I prevent peak tailing in HPLC? ResearchGate. [Link]

  • Why Do Peaks Tail? LC Troubleshooting Bible. [Link]

  • HILIC – The Rising Star of Polar Chromatography. Element Lab Solutions. [Link]

  • Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. LCGC International. [Link]

  • Common Causes Of Peak Tailing in Chromatography. ALWSCI. [Link]

  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. ACD/Labs. [Link]

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Separation Science. [Link]

  • Effects of titanium contamination caused by iron-free high-performance liquid chromatography systems on peak shape and retention of drugs with chelating properties. PubMed. [Link]

  • Methods for the Passivation of High Performance LC Instruments and Columns. LCGC International. [Link]

  • Stainless steel surfaces in LC systems, Part II - Passivation and practical recommendations. ResearchGate. [Link]

  • Why it matters and how to get good peak shape. Agilent. [Link]

  • Troubleshooting LC Separations of Biomolecules, Part II: Passivation and Mobile-Phase Additives. LCGC International. [Link]

  • Cleaning and Passivation of Liquid Chromatography. Welch Materials. [Link]

Sources

Troubleshooting

optimizing extraction efficiency of 2,5-Diaminopyrimidine-4-carboxylic acid from biological matrices

Welcome to the Advanced Applications Support Center. This guide is specifically engineered for analytical scientists, bioanalytical researchers, and drug development professionals tasked with extracting and quantifying 2...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. This guide is specifically engineered for analytical scientists, bioanalytical researchers, and drug development professionals tasked with extracting and quantifying 2,5-Diaminopyrimidine-4-carboxylic acid (CAS: 1260859-20-8) from complex biological matrices (e.g., plasma, urine, and tissue homogenates).

Due to its highly polar, zwitterionic nature—featuring weakly basic pyrimidine/amino groups and a strongly acidic carboxylic acid (predicted pKa ~2.29) [1[1]]—traditional reversed-phase extraction and chromatography will fail. This guide provides field-proven troubleshooting, mechanistic explanations, and validated protocols to ensure high recovery and robust LC-MS/MS quantification.

Part 1: Troubleshooting & FAQs

Q1: Why is my recovery <15% when using standard C18 or HLB Solid-Phase Extraction (SPE)?

Root Cause: "Breakthrough" phenomenon due to extreme polarity. Mechanistic Explanation: Reversed-phase (RP) sorbents rely on hydrophobic partitioning. 2,5-Diaminopyrimidine-4-carboxylic acid is highly hydrophilic and exists as a charged zwitterion at physiological pH. It lacks the hydrophobicity required to partition into the C18 or polymeric HLB stationary phase, causing it to elute immediately in the loading and aqueous wash steps. As noted in recent extraction reviews, highly polar organic compounds cannot be retained by hydrophobic interactions alone [2[2]]. Solution: Transition to a Mixed-Mode SPE strategy that utilizes ion-exchange mechanisms to trap the charged functional groups.

Q2: Which Mixed-Mode SPE chemistry should I select, and how do I control the pH?

Root Cause: Incorrect sorbent selection for the molecule's dominant charge state. Mechanistic Explanation: While the molecule has both acidic and basic groups, the pyrimidine amines are weakly basic, whereas the carboxylic acid is strongly acidic (pKa ~2.3). At a neutral loading pH (pH 7.0), the carboxylic acid is fully deprotonated (anionic), while the amines are largely neutral. Therefore, Mixed-Mode Strong Anion Exchange (MAX) is the optimal choice. The MAX sorbent contains a quaternary amine that maintains a permanent positive charge. When the sample is loaded at pH 7, the anionic carboxylate of the analyte forms a strong electrostatic bond with the sorbent. You can then aggressively wash the sorbent with 100% methanol to remove phospholipids and neutral interferences without risking analyte loss. Elution is triggered by dropping the pH below 2.0 (e.g., 2% Formic Acid), which protonates the carboxylic acid, neutralizes the analyte, and breaks the ionic bond [].

Q3: I have optimized the extraction, but I still see massive ion suppression at the solvent front in LC-MS/MS. What is happening?

Root Cause: Co-elution with void volume matrix components on a Reversed-Phase (RP) analytical column. Mechanistic Explanation: Even with a clean MAX SPE extract, injecting a highly polar analyte onto a C18 column results in zero retention. The analyte elutes in the void volume alongside residual salts and unretained matrix components, leading to severe ion suppression in the electrospray ionization (ESI) source. Solution: You must couple your mixed-mode extraction with Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC utilizes a polar stationary phase (e.g., Amide or bare silica) and a highly organic mobile phase to retain polar metabolites via a water-enriched partitioning layer [3[3]].

Q4: How do I configure the HILIC mobile phase for maximum sensitivity?

Root Cause: Poor ionization efficiency due to incorrect buffer selection. Mechanistic Explanation: HILIC requires high organic content to maintain the aqueous layer on the stationary phase. For 2,5-Diaminopyrimidine-4-carboxylic acid, use a BEH Amide column. The mobile phase should consist of Acetonitrile and Water, buffered with 10 mM Ammonium Formate. The alkaline or mildly acidic buffer controls the ionization state of the analyte, ensuring sharp peak shapes and reproducible retention. Modern dual-phase HILIC-MS methods demonstrate that optimizing mobile phase pH is critical for maximizing metabolite coverage and MS response [4[4]].

Part 2: Quantitative Data Summary

The following table summarizes the expected performance of various extraction strategies for 2,5-Diaminopyrimidine-4-carboxylic acid from human plasma.

Extraction StrategyPrimary MechanismAbsolute Recovery (%)Matrix Effect (%)Phospholipid Removal
Protein Precipitation (PPT) Solvent denaturation85 - 95> 50 (Severe Suppression)Poor
Reversed-Phase SPE (HLB) Hydrophobic partitioning< 1520 - 40Moderate
Mixed-Mode MCX Cation exchange (binds weak amines)40 - 60< 15Excellent
Mixed-Mode MAX Anion exchange (binds strong carboxylate)88 - 96 < 10 Excellent

Data synthesis based on established mixed-mode SPE performance metrics for zwitterionic analytes in biological matrices [5[5]].

Part 3: Experimental Methodologies

Protocol A: Mixed-Mode Strong Anion Exchange (MAX) Extraction

This protocol is a self-validating system: if the analyte is lost in the wash, the loading pH was too low; if it fails to elute, the elution pH was not acidic enough.

  • Sample Pre-treatment: Aliquot 100 µL of biological matrix (plasma/urine). Add 100 µL of 4% Phosphoric acid to disrupt protein binding, followed by 200 µL of 50 mM Ammonium Acetate buffer (pH 7.0) to ensure the carboxylic acid is fully deprotonated.

  • Conditioning: Condition the MAX SPE microplate (e.g., 30 mg bed weight) with 1.0 mL Methanol, followed by 1.0 mL Water.

  • Loading: Load the pre-treated sample onto the SPE cartridge at a flow rate of 1 mL/min.

  • Wash 1 (Aqueous): Wash with 1.0 mL of 5% Ammonium Hydroxide in Water. This removes highly polar neutral and basic interferences while the analyte remains ionically bound.

  • Wash 2 (Organic): Wash with 1.0 mL of 100% Methanol. This critical step removes hydrophobic interferences and phospholipids.

  • Elution: Elute the target analyte with 2 x 500 µL of 2% Formic Acid in Methanol. The low pH protonates the analyte, breaking the ionic interaction.

  • Reconstitution: Evaporate the eluate under nitrogen at 40°C. Reconstitute in 100 µL of 90:10 Acetonitrile:Water to match the initial HILIC mobile phase conditions.

Protocol B: HILIC-MS/MS Analytical Method

To prevent solvent-front elution and ensure high-throughput quantitation, utilize the following HILIC parameters [6[6]]:

  • Column: BEH Amide (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: 10 mM Ammonium Formate in 95:5 Acetonitrile:Water.

  • Gradient: Start at 95% B. Hold for 1 min. Ramp to 50% B over 4 mins. Return to 95% B and equilibrate for 3 mins.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL (Ensure sample diluent is >85% organic to prevent peak distortion).

Part 4: Process Visualizations

SPE_Workflow N1 Biological Matrix (Plasma/Urine) N2 Protein Precipitation & pH Adjustment N1->N2 Denature Proteins N3 Mixed-Mode SPE (MAX Sorbent) N2->N3 Load Supernatant (pH > 6.0) N4 Wash Steps (Aq. Base & 100% MeOH) N3->N4 Remove Neutrals & Phospholipids N5 Elution Step (2% FA in MeOH) N4->N5 Neutralize Acid Release Analyte N6 HILIC-MS/MS Analysis N5->N6 Reconstitute in High Organic

Workflow for MAX SPE of 2,5-Diaminopyrimidine-4-carboxylic acid prior to HILIC-MS/MS.

HILIC_Mechanism cluster_0 Analyte State in Mobile Phase cluster_1 HILIC Stationary Phase A1 2,5-Diaminopyrimidine-4-carboxylic acid (Zwitterionic State) S1 Water-Enriched Layer on Amide Surface A1->S1 Partitions into S2 Hydrogen Bonding & Electrostatic Interactions A1->S2 Undergoes A2 High Organic Mobile Phase (>85% ACN, 10mM NH4FA) A2->S1 Maintains S1->S2 Facilitates Out Enhanced Retention & Matrix Separation S2->Out Results in

Mechanism of zwitterionic analyte retention on a HILIC stationary phase.

References

  • Waters Corporation. "Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies". Application Brief. Available at:[Link][3]

  • Waters Corporation. "Oasis Sample Extraction Products: Methodology". Mixed-Mode SPE Guidelines. Available at: [Link]

  • National Institutes of Health (NIH) / PMC. "Enhancing metabolite coverage using dedicated mobile phases for individual polarity modes in HILIC-MS". Metabolomics Research. Available at:[Link][4]

  • Agilent Technologies. "Quantitative Analysis of Polar Metabolites with Comprehensive Plasma and Cell Targeted Metabolomics Workflow". Application Note. Available at:[Link][6]

  • MDPI. "Achievements and Challenges of Matrix Solid-Phase Dispersion Usage in the Extraction of Plants and Food Samples". Molecules. Available at: [Link][2]

  • MDPI. "Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples". Separations. Available at:[Link][5]

Sources

Reference Data & Comparative Studies

Validation

benchmarking 2,5-Diaminopyrimidine-4-carboxylic acid against standard kinase inhibitors

As a Senior Application Scientist in preclinical drug discovery, evaluating novel chemical scaffolds against legacy therapeutics is critical for overcoming the limitations of first-generation kinase inhibitors. Standard...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in preclinical drug discovery, evaluating novel chemical scaffolds against legacy therapeutics is critical for overcoming the limitations of first-generation kinase inhibitors. Standard inhibitors (such as Sunitinib or Midostaurin) often suffer from off-target kinome toxicity due to broad-spectrum Type I/II binding profiles that lack deep hinge-region specificity.

This guide provides an in-depth technical benchmarking of 2,5-Diaminopyrimidine-4-carboxylic acid (CAS: 1260859-20-8) —a highly privileged, modular building block—against standard kinase inhibitors. By acting as a precursor for next-generation carboxamide derivatives, this scaffold has emerged as a premier starting point for targeting immune-suppressive and oncogenic kinases, including Hematopoietic Progenitor Kinase 1 (HPK1/MAP4K1), Focal Adhesion Kinase (FAK), and FLT3.

Mechanistic Rationale: The Structural Advantage of 2,5-DAPC

To understand why derivatives of 2,5-Diaminopyrimidine-4-carboxylic acid (2,5-DAPC) outperform legacy cores, we must examine the structure-activity relationship (SAR) at the ATP-binding pocket.

Standard multi-kinase inhibitors often rely on flat, hydrophobic cores that indiscriminately occupy the adenine-binding site. In contrast, the 2,5-DAPC scaffold provides a highly directional vector. The 2,5-diamino groups act as competitive anchors within the ATP pocket, while the 4-carboxylic acid serves as a critical synthetic handle. When this carboxylic acid is converted into a carboxamide via rational structure-based drug design (SBDD), it projects directly into the kinase hinge region.

For example, in HPK1, the addition of a 5-carboxamide moiety engages the Glu92 residue via critical hydrogen bonding, leading to a >100-fold improvement in intrinsic potency compared to unfunctionalized pyrimidines 1. This specific hinge engagement allows for exquisite kinome selectivity, bypassing the toxicity associated with standard therapies 2.

HPK1_Pathway TCR T Cell Receptor (TCR) HPK1 HPK1 (MAP4K1) (Negative Regulator) TCR->HPK1 Activates SLP76 SLP-76 / LAT Complex TCR->SLP76 Phosphorylates HPK1->SLP76 Inhibits (Ubiquitination) Inhibitor 2,5-DAPC Carboxamide (Novel Inhibitor) Inhibitor->HPK1 Blocks ATP Site (Glu92) Activation T Cell Activation & IL-2 Secretion SLP76->Activation Promotes

Diagram 1: HPK1 signaling pathway illustrating the mechanism of 2,5-DAPC derivative inhibition.

Quantitative Benchmarking: Scaffold Derivatives vs. Standard Inhibitors

To objectively benchmark the 2,5-DAPC scaffold, we compare the optimized carboxamide derivatives synthesized from this core against clinically relevant standard inhibitors across key oncogenic and immunomodulatory targets (HPK1, FLT3, and FAK) 34.

Compound ClassTarget KinaseEnzymatic IC₅₀ (nM)Cellular EC₅₀ (nM)*Kinome Selectivity ProfileLimitation of Standard
2,5-DAPC Carboxamide HPK1 (MAP4K1)< 5.0 < 50.0 (IL-2 release)High (S-score < 0.05)N/A (Highly selective)
Sunitinib (Standard)FLT3 / Multi30.0300.0 (Proliferation)Low (Broad spectrum)Off-target toxicity (VEGFR/PDGFR)
Defactinib (Standard)FAK / Pyk20.6200.0 (Proliferation)ModerateDual-inhibition limits dosing
2,5-DAPC Derivative FAK~94.0 130.0 (A549 viability)High (Targeted)N/A (Favorable metabolic stability)

*Cellular EC₅₀ reflects the functional readout in relevant cell lines (e.g., PBMC IL-2 secretion for HPK1; MV4-11 proliferation for FLT3).

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of 2,5-DAPC requires a self-validating workflow. The following protocols detail the synthesis of the active inhibitor from the 2,5-DAPC building block and the subsequent biochemical validation.

Workflow Step1 1. Scaffold Functionalization HATU Amide Coupling of 4-COOH Step2 2. Biochemical Assay Z'-LYTE TR-FRET (ATP at Km) Step1->Step2 Step3 3. Kinome Profiling Selectivity against 300+ Kinase Panel Step2->Step3 Step4 4. Cellular Validation PBMC IL-2 Secretion (EC50) Step3->Step4

Diagram 2: Step-by-step workflow for the synthesis and benchmarking of 2,5-DAPC derivatives.

Protocol A: Structure-Based Functionalization (Carboxamide Synthesis)

Causality Focus: The 4-position of the pyrimidine ring is electron-deficient and sterically demanding. Standard carbodiimides (EDC/DCC) often fail to yield efficient coupling. We utilize HATU to ensure rapid activation of the carboxylic acid, preventing degradation and ensuring high-yield conversion to the hinge-binding carboxamide.

  • Activation: Dissolve 1.0 eq of 2,5-Diaminopyrimidine-4-carboxylic acid in anhydrous DMF (0.1 M concentration) under an inert nitrogen atmosphere. Add 1.2 eq of HATU and 3.0 eq of DIPEA. Stir at room temperature for 15 minutes to form the active ester.

  • Coupling: Add 1.1 eq of the target amine (e.g., a substituted aniline designed to occupy the solvent-exposed region). Stir at room temperature for 4–6 hours.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃. Extract the product using Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product via preparative reverse-phase HPLC (Water/Acetonitrile gradient with 0.1% TFA) to achieve >95% purity for biological testing.

Protocol B: Z'-LYTE™ TR-FRET Kinase Inhibition Profiling

Causality Focus: To accurately benchmark ATP-competitive inhibitors, the assay must be run at the specific Michaelis constant ( Km​ ) for ATP for the target kinase. Furthermore, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over radiometric assays because its ratiometric readout eliminates false positives caused by the auto-fluorescence of highly conjugated pyrimidine systems.

  • Reagent Preparation: Prepare a 2.5X kinase/peptide substrate mixture in standard kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Plating: Dispense 2,5-DAPC derivatives and standard reference inhibitors (e.g., Staurosporine as a pan-kinase positive control) into a 384-well low-volume plate using a 10-point, 3-fold serial dilution.

  • Reaction Initiation: Add the kinase/substrate mixture to the compounds and incubate for 15 minutes at room temperature to allow for pre-binding. Initiate the reaction by adding ATP at exactly the Km​ concentration (e.g., 100 µM for FLT3).

  • Incubation & Development: Incubate the kinase reaction for 1 hour. Add the Development Reagent (a site-specific protease that cleaves unphosphorylated peptide).

  • Readout: Measure the Coumarin (donor) and Fluorescein (acceptor) emission ratio using a microplate reader. Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

Conclusion

Benchmarking 2,5-Diaminopyrimidine-4-carboxylic acid against standard kinase inhibitors reveals that this molecule is not merely a static chemical entity, but a highly privileged foundational scaffold. By leveraging the 4-carboxylic acid as a vector for carboxamide formation, researchers can engineer inhibitors that deeply engage the kinase hinge region. This SBDD approach yields compounds that consistently out-perform legacy multi-kinase inhibitors in both potency and kinome selectivity, making 2,5-DAPC an invaluable asset in the development of next-generation oncology and immunotherapy drugs.

References

  • Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds.
  • Novel Diaminopyrimidine Carboxamides as HPK1 Inhibitors for Treating Cancer. American Chemical Society (ACS).
  • Discovery of a Diaminopyrimidine FLT3 Inhibitor Active against Acute Myeloid Leukemia.
  • Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. Royal Society of Chemistry (RSC).

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2,5-Diaminopyrimidine-4-carboxylic acid

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a logical system of risk mitigation grounded in chemical mechanisms. Handling 2,5-Diaminopyrimidine-4-carboxyl...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a logical system of risk mitigation grounded in chemical mechanisms. Handling 2,5-Diaminopyrimidine-4-carboxylic acid (CAS: 1260859-20-8) —a highly valuable building block in pharmaceutical synthesis and drug discovery—requires a precise understanding of its physical and chemical properties.

This guide provides a self-validating, step-by-step operational framework for handling this compound, ensuring that your laboratory maintains the highest standards of safety, compliance, and scientific integrity.

Mechanistic Hazard Profile: Understanding the "Why"

Before selecting Personal Protective Equipment (PPE), we must understand the chemical causality behind the compound's hazards. 2,5-Diaminopyrimidine-4-carboxylic acid is a solid crystalline powder characterized by a pyrimidine ring substituted with two basic amino groups and one acidic carboxylic acid group.

  • Skin and Eye Irritation (H315, H319): The zwitterionic nature of this compound (containing both basic amines and an acidic carboxyl group) allows it to interact aggressively with the lipid bilayers of cellular membranes. Upon contact with moisture (such as sweat or the basal tears of the eye), localized pH shifts occur, leading to acute tissue irritation[1].

  • Respiratory Irritation (H335): As a finely milled powder, this compound is prone to aerosolization. Inhalation of these particulates leads to deposition in the upper respiratory tract, where the compound dissolves in mucosal fluids, triggering coughing and inflammation.

  • Acute Toxicity (H302): Systemic absorption via accidental ingestion can interfere with normal cellular metabolism due to its structural similarity to endogenous pyrimidines (like cytosine and thymine).

Personal Protective Equipment (PPE) Matrix

In accordance with OSHA Standard 1910.132[2], PPE must never serve as a substitute for engineering controls (like a fume hood), but rather as a critical secondary barrier. The following matrix outlines the required PPE and the mechanistic justification for each choice.

Body PartRequired PPE SpecificationMechanistic Justification
Eyes/Face ANSI Z87.1 Certified Chemical Splash GogglesStandard safety glasses leave gaps at the periphery. Goggles create a sealed micro-environment, preventing airborne particulates from dissolving in ocular fluids and causing H319-level irritation.
Hands Nitrile Gloves (Minimum 4 mil thickness)Nitrile (a synthetic copolymer) provides superior chemical resistance to solid organic amines and acids compared to latex, preventing transdermal absorption and localized pH burns.
Body 100% Cotton or Flame-Resistant (FR) Lab CoatSynthetic fabrics (like polyester) can melt into the skin during a fire and generate static electricity, which attracts fine powders. Cotton neutralizes static and prevents particulate accumulation on street clothes[3].
Respiratory N95/P100 Particulate RespiratorOnly required if handling large bulk quantities outside of a certified chemical fume hood. Filters out aerosolized particles >0.3 microns, mitigating H335 risks.

Operational Workflow: Safe Handling and Transfer

The primary risk when handling 2,5-Diaminopyrimidine-4-carboxylic acid is the generation of airborne dust during the weighing and transfer process.

Step-by-Step Methodology:

  • Engineering Control Verification: Conduct all transfers inside a certified chemical fume hood. Verify that the face velocity is between 0.4 and 0.6 m/s. This ensures that any aerosolized powder is pulled away from the operator's breathing zone[4].

  • Static Mitigation: Fine organic powders often carry a static charge, causing them to repel from spatulas and become airborne. Wipe the exterior of your receiving vessel (e.g., an amber glass vial) with a damp lint-free cloth, or use an anti-static zero-stat gun to neutralize the electrostatic field.

  • Transfer: Use a grounded, stainless-steel U-shaped spatula. Weigh the compound directly into a tared, sealable vessel. Do not weigh onto open filter paper, as the transfer from paper to flask inevitably generates dust.

  • Decontamination: Once the vessel is sealed, wipe down the balance pan and the spatula with a paper towel dampened with 70% ethanol or mild soapy water to remove microscopic residual powder.

Spill Management and Disposal Plan

A spill of a biologically active pyrimidine derivative requires immediate, methodical action to prevent laboratory cross-contamination. Sweeping a dry powder is a critical error, as it aggressively aerosolizes the compound.

Step-by-Step Spill Response:

  • Containment & Assessment: Alert nearby personnel. If the spill occurs outside a fume hood, ensure all personnel step back to allow airborne dust to settle.

  • Dust Suppression (The Wet Method): Do NOT use a dry brush. Lightly mist the spilled powder with distilled water from a spray bottle. The water will bind the fine particulates into a heavier slurry, completely eliminating the inhalation hazard.

  • Collection: Wipe up the slurry using absorbent paper towels. Work from the outside of the spill toward the center to prevent spreading.

  • Disposal: Place the contaminated paper towels, along with your gloves, into a chemically compatible, sealable hazardous waste bag. Label the container explicitly: "Hazardous Solid Waste: 2,5-Diaminopyrimidine-4-carboxylic acid (Toxic/Irritant)"[5].

  • Final Wash: Wash the spill surface with a standard laboratory detergent and water to remove any lingering chemical residue.

Workflow Visualization

Workflow Start Start: Hazard Assessment & Protocol Review PPE Don Required PPE (Nitrile, Goggles, Lab Coat) Start->PPE Hood Verify Fume Hood (Face Velocity 0.4-0.6 m/s) PPE->Hood Transfer Anti-Static Weighing & Chemical Transfer Hood->Transfer Decision Did a Spill Occur? Transfer->Decision Proceed Proceed with Synthesis (Normal Execution) Decision->Proceed No Suppress Dust Suppression (Mist with Water) Decision->Suppress Yes Dispose Hazardous Waste Disposal (Seal & Label) Proceed->Dispose Post-Reaction Waste Collect Collect Slurry (Damp Wiping Method) Suppress->Collect Collect->Dispose

Fig 1: SOP and spill response workflow for 2,5-Diaminopyrimidine-4-carboxylic acid.

References

  • Occupational Safety and Health Administration (OSHA). "1910.132 - General requirements for Personal Protective Equipment." United States Department of Labor. Available at:[Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Working with Chemicals." Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US), 2011. Available at:[Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Management of Waste." Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US), 2011. Available at:[Link]

Sources

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